Technical Documentation Center

Fmoc-D-His(MBom)-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fmoc-D-His(MBom)-OH
  • CAS: 2389078-38-8

Core Science & Biosynthesis

Foundational

Advanced Peptide Engineering: The Chemical Structure, Properties, and Application of Fmoc-D-His(MBom)-OH

Executive Summary The incorporation of D-amino acids into therapeutic peptides is a foundational strategy in modern drug development, designed to confer resistance against endogenous proteolytic degradation and dramatica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of D-amino acids into therapeutic peptides is a foundational strategy in modern drug development, designed to confer resistance against endogenous proteolytic degradation and dramatically extend plasma half-life. However, incorporating D-Histidine via Solid-Phase Peptide Synthesis (SPPS) presents a severe chemical liability: racemization .

Fmoc-D-His(MBom)-OH emerges as a highly specialized building block engineered to solve this exact problem. By utilizing the 4-methoxybenzyloxymethyl (MBom) protecting group on the critical N-π position of the imidazole ring, this derivative completely shuts down the mechanistic pathways that lead to loss of chirality[1]. This whitepaper provides an in-depth technical analysis of Fmoc-D-His(MBom)-OH, detailing its structural advantages, the causality behind its racemization resistance, and the specific, self-validating experimental protocols required for its successful application.

Chemical Structure and Physicochemical Properties

Fmoc-D-His(MBom)-OH is a synthetically modified, unnatural amino acid derivative. Its architecture is divided into three functional domains:

  • The D-Histidine Core : Provides the unnatural stereochemistry required for protease-resistant peptide therapeutics.

  • The N-α-Fmoc Group : A base-labile protecting group (9-fluorenylmethoxycarbonyl) that allows for sequential peptide chain elongation.

  • The N-π-MBom Group : An acid-labile protecting group strategically placed on the pros (π) nitrogen of the imidazole ring to electronically and sterically isolate the lone electron pair.

Quantitative Data & Properties

To understand the operational parameters of this molecule, its core properties are summarized below:

Property / MetricSpecification
Chemical Name N-α-Fmoc-N-π-(4-methoxybenzyloxymethyl)-D-histidine
Molecular Formula C30H29N3O6
Molecular Weight 527.57 g/mol
Target Protection Site Imidazole N-π (pros) position
Appearance White to off-white powder
Storage Temperature 2–8°C (or 15–25°C depending on manufacturer stabilization)
Acidolysis Byproducts Methoxybenzyl cation, Formaldehyde[2]

Mechanistic Causality: Overcoming the Racemization Dilemma

To appreciate the engineering behind Fmoc-D-His(MBom)-OH, one must understand why standard histidine derivatives fail.

Histidine's imidazole ring contains two nitrogen atoms: N-τ (tele, far from the α-carbon) and N-π (pros, near the α-carbon)[3]. Historically, bulky protecting groups like Trityl (Trt) are attached to the less sterically hindered N-τ position[3]. This leaves the N-π nitrogen unprotected.

During the carboxyl activation step of SPPS (e.g., using DIC/Oxyma), the unprotected N-π nitrogen's basic lone pair is in close spatial proximity to the α-carbon. It acts as an intramolecular base, abstracting the α-proton and forming an achiral enolate intermediate[3]. When this intermediate collapses, it does so non-stereospecifically, converting the pure D-enantiomer into a racemic mixture of D- and L-histidine.

The MBom Advantage: By regioselectively placing the MBom group on the N-π position, the lone pair is both sterically blocked and electronically masked[1]. This prevents the intramolecular abstraction of the α-proton, preserving the D-chirality even under highly basic or high-temperature conditions[1].

Mechanism cluster_trt Standard N-τ-Trt Protection cluster_mbom Advanced N-π-MBom Protection A Fmoc-D-His-OH Activation (Carboxyl Electrophilicity) B Unprotected N-π Nitrogen (Basic Lone Pair) A->B E MBom Blocks N-π Nitrogen (Steric & Electronic Shield) A->E C Intramolecular Abstraction of α-Proton B->C D Achiral Enolate Formation (Racemization to L/D Mix) C->D F No α-Proton Abstraction (Enolization Prevented) E->F G Preserved D-Chirality (>99% ee Maintained) F->G

Logical flow of histidine racemization prevention via N-π MBom protection.

Comparative Performance Analysis
MetricFmoc-D-His(Trt)-OHFmoc-D-His(MBom)-OH
Protection Site N-τ (tele)N-π (pros)
Racemization at 25°C Low to Moderate< 0.1%
Racemization at 90°C (MW-SPPS) High (>15%)< 0.5%[1]
Required Cleavage Scavenger Standard (TIPS / Water)Specialized (MeONH₂·HCl)
Convergent Synthesis Utility Poor (Trt is highly labile)Excellent (Survives 1% TFA)[1]

Self-Validating Experimental Protocol: Microwave-Assisted SPPS

Because Fmoc-D-His(MBom)-OH prevents racemization, researchers can utilize Microwave-Assisted SPPS (MW-SPPS) to drive difficult couplings to completion at high temperatures[1]. However, the cleavage of the MBom group introduces a new chemical challenge: the generation of formaldehyde[2].

If un-scavenged, formaldehyde acts as a highly reactive electrophile, irreversibly hydroxymethylating the N-terminal amino group or forming thiazolidine adducts with Cysteine[2]. Therefore, the addition of methoxyamine hydrochloride (MeONH₂·HCl) is a strict mechanistic requirement to trap the formaldehyde[4].

Step-by-Step Methodology

Step 1: Resin Preparation & Fmoc Removal

  • Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for 20 minutes.

  • Treat with 20% Piperidine in DMF for 2 × 5 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF.

Step 2: Amino Acid Activation (High-Temperature Causality) Causality: Because the N-π MBom group prevents enolization, we can safely push the coupling temperature to 90°C to overcome steric hindrance in complex peptide sequences without risking the loss of D-chirality[1].

  • Prepare a solution of 5 equivalents of Fmoc-D-His(MBom)-OH and 5 eq of Oxyma Pure in DMF.

  • Add 5 eq of N,N'-Diisopropylcarbodiimide (DIC) to initiate activation.

Step 3: Microwave Coupling

  • Transfer the activated amino acid mixture to the resin.

  • Heat to 90°C for 2–5 minutes in a microwave peptide synthesizer.

  • Drain and wash the resin sequentially with DMF and Dichloromethane (DCM).

Step 4: Global Cleavage and Formaldehyde Scavenging Causality: Acidolysis of the MBom group liberates formaldehyde[2]. Methoxyamine hydrochloride acts as a sacrificial nucleophile, trapping the formaldehyde before it can modify the synthesized peptide[4].

  • Prepare the specialized Cleavage Cocktail: 92.5% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% Water, and 2.5% (w/v) Methoxyamine hydrochloride (MeONH₂·HCl) .

  • Incubate the resin in the cocktail for 2–3 hours at room temperature.

Step 5: Precipitation & Self-Validation

  • Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide.

  • Centrifuge, wash the pellet with ether, and dry under vacuum.

  • Self-Validation Checkpoint: Analyze the crude peptide via analytical chiral HPLC. The complete absence of L-His diastereomeric peaks in the chromatogram self-validates the efficacy of the MBom protection and confirms that the 90°C coupling parameters were safely executed.

Workflow S1 1. Resin Swelling & Deprotection (20% Piperidine in DMF) S2 2. High-Temp Coupling (Fmoc-D-His(MBom)-OH + DIC/Oxyma, 90°C) S1->S2 S3 3. Peptide Chain Elongation (Standard SPPS Cycles) S2->S3 No Racemization S4 4. Global Cleavage Formulation (TFA / TIPS / Water / MeONH2·HCl) S3->S4 S5 5. In Situ Scavenging (MeONH2·HCl Neutralizes Formaldehyde) S4->S5 Acidolysis liberates Formaldehyde S6 6. Precipitation & HPLC (Pure D-His Peptide Recovery) S5->S6 Prevents Adducts

SPPS workflow detailing high-temperature coupling and formaldehyde scavenging during cleavage.

Conclusion

Fmoc-D-His(MBom)-OH represents a critical advancement in the synthesis of therapeutically viable, protease-resistant peptides. By rationally designing a protecting group that addresses the specific spatial and electronic vulnerabilities of the histidine imidazole ring, peptide chemists can execute high-efficiency, high-temperature couplings without compromising enantiomeric purity. Adherence to the specialized cleavage protocols—specifically the mandatory inclusion of formaldehyde scavengers—ensures high-yield recovery of structurally flawless D-peptides.

References

  • Fmoc-His(MBom)-OH N-α-Fmoc-3-methoxybenzyloxymethyl-L-histidine Novabiochem® | Sigma-Aldrich - sigmaaldrich.com
  • Synthesis and application of Nα-Fmoc-Nπ-4-methoxybenzyloxymethylhistidine in solid phase peptide synthesis - PubMed - nih.gov
  • 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy | Request PDF - ResearchGate - researchg
  • N(π)
  • 4-Methoxybenzyloxymethyl Group, a Racemization-Resistant Protecting Group for Cysteine in Fmoc Solid Phase Peptide Synthesis | Organic Letters - ACS Public

Sources

Exploratory

A Technical Guide to the Solubility Profile of Fmoc-D-His(MBom)-OH in Common SPPS Solvents

Introduction: The Critical Role of Solubility in Solid-Phase Peptide Synthesis In the intricate process of Solid-Phase Peptide Synthesis (SPPS), the efficient and complete coupling of each amino acid is paramount to achi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solubility in Solid-Phase Peptide Synthesis

In the intricate process of Solid-Phase Peptide Synthesis (SPPS), the efficient and complete coupling of each amino acid is paramount to achieving high-purity, full-length peptides. A crucial, yet often overlooked, parameter governing the success of these coupling reactions is the solubility of the Fmoc-protected amino acid derivatives in the reaction solvent.[1] Poor solubility can lead to incomplete reactions, resulting in deletion sequences and truncated peptides that are difficult to separate from the target peptide, ultimately impacting yield and purity.[2]

This technical guide provides an in-depth analysis of the solubility profile of Fmoc-D-His(MBom)-OH, a key building block in the synthesis of peptides containing D-histidine. The 3-methoxybenzyloxymethyl (MBom) protecting group on the imidazole side chain offers advantages in preventing racemization during coupling. We will explore its solubility in common SPPS solvents, provide a detailed protocol for solubility determination, and discuss the underlying chemical principles that dictate its behavior in solution.

Chemical Properties of Fmoc-D-His(MBom)-OH

A foundational understanding of the chemical properties of Fmoc-D-His(MBom)-OH is essential for interpreting its solubility.

PropertyValueSource
Chemical Name N-α-Fmoc-3-methoxybenzyloxymethyl-D-histidine
Molecular Formula C₃₀H₂₉N₃O₆
Molecular Weight 527.57 g/mol
Appearance White to off-white powder

The presence of the large, hydrophobic Fmoc group and the aromatic MBom group significantly influences the molecule's interaction with different solvents.

Solubility Profile in Common SPPS Solvents

The choice of solvent in SPPS is critical for both swelling the resin and dissolving the reagents.[3] The most commonly employed solvents are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1]

While comprehensive quantitative solubility data for Fmoc-D-His(MBom)-OH across a wide range of solvents is not extensively published, available information and empirical evidence provide a strong starting point for solvent selection.

SolventAbbreviationQualitative SolubilityQuantitative Data (approx.)Notes
N,N-DimethylformamideDMFClearly Soluble~264 mg/mL (0.5 M)Based on the successful dissolution of 1 mmole in 2 mL of DMF. DMF is a polar aprotic solvent widely used in SPPS, though it can degrade to form dimethylamine which can prematurely remove the Fmoc group.[3]
N-Methyl-2-pyrrolidoneNMPExpected to be solubleNot availableNMP is another polar aprotic solvent, often considered a stronger solvent than DMF for many organic compounds and is a common choice for difficult couplings.[3]
DichloromethaneDCMExpected to have lower solubilityNot availableDCM is a less polar solvent and is more commonly used in Boc-chemistry. While it can be used in Fmoc-SPPS, the solubility of highly protected amino acids may be limited.[3]

Expert Insight: The high solubility observed in DMF is a strong indicator of its suitability for standard SPPS protocols. However, for applications requiring very high concentrations or for troubleshooting difficult couplings, NMP may offer an advantage. It is crucial for researchers to empirically determine the solubility in their specific solvent and at their desired concentration.

Experimental Protocol for Determining Solubility

For applications requiring precise knowledge of solubility under specific laboratory conditions, direct experimental determination is highly recommended. The following protocol outlines a robust method for determining the solubility of Fmoc-D-His(MBom)-OH in an organic solvent.[2][4]

Materials and Equipment:
  • Fmoc-D-His(MBom)-OH

  • High-purity, anhydrous SPPS-grade solvents (DMF, NMP, DCM)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Methodology:
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Fmoc-D-His(MBom)-OH (e.g., 300 mg) into a series of labeled vials.

    • To each vial, add a precise volume of the test solvent (e.g., 1.0 mL).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Perform a precise serial dilution of the filtered supernatant with the same solvent to bring the concentration into the linear range of the HPLC calibration curve.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of Fmoc-D-His(MBom)-OH of known concentrations in the chosen solvent.

    • Inject the standard solutions into the HPLC to generate a calibration curve by plotting peak area against concentration.

    • Inject the diluted sample of the saturated solution into the HPLC.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or mol/L).

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation prep_vials Prepare Vials with Excess Solute and Solvent equilibrate Agitate at Constant Temperature (24h) prep_vials->equilibrate Establish Equilibrium centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge Separate Phases filter Filter Supernatant centrifuge->filter Remove Particulates dilute Dilute Supernatant filter->dilute Prepare for Analysis hplc HPLC Analysis dilute->hplc Quantify Solute calculate Calculate Solubility from Calibration Curve hplc->calculate Determine Concentration

Caption: Experimental workflow for determining the solubility of Fmoc-D-His(MBom)-OH.

Factors Influencing Solubility and Practical Considerations

The solubility of Fmoc-D-His(MBom)-OH is not solely dependent on the choice of solvent but is also influenced by several other factors:

  • Solvent Polarity and Hydrogen Bonding: Polar aprotic solvents like DMF and NMP are effective at solvating the polar peptide backbone and the various protecting groups. Their ability to accept hydrogen bonds is crucial for disrupting the intermolecular forces that can lead to aggregation.

  • Temperature: While solubility generally increases with temperature, it is important to consider the stability of the Fmoc-amino acid. Prolonged heating can lead to degradation. Gentle warming may be employed to aid dissolution if necessary.

  • Purity of the Amino Acid and Solvent: Impurities in either the Fmoc-D-His(MBom)-OH or the solvent can affect solubility. The presence of water in the solvent can be particularly detrimental.

  • Aggregation: The large, planar Fmoc and MBom groups can lead to π-π stacking and intermolecular aggregation, which effectively reduces the concentration of the monomeric, reactive species in solution.[2] Sonication can be a useful technique to break up aggregates and aid dissolution.

logical_relationships Solubility Solubility of Fmoc-D-His(MBom)-OH Solvent Solvent Properties Solvent->Solubility Polarity Polarity Solvent->Polarity H_Bonding H-Bonding Capacity Solvent->H_Bonding Solute Solute Properties Solute->Solubility Protecting_Groups Fmoc & MBom Groups Solute->Protecting_Groups Conditions External Conditions Conditions->Solubility Temperature Temperature Conditions->Temperature Purity Purity Conditions->Purity Polarity->Solubility H_Bonding->Solubility Aggregation π-π Stacking Aggregation Protecting_Groups->Aggregation Aggregation->Solubility reduces Temperature->Solubility Purity->Solubility

Caption: Factors influencing the solubility of Fmoc-D-His(MBom)-OH in SPPS.

Conclusion and Recommendations

Fmoc-D-His(MBom)-OH exhibits excellent solubility in DMF, making it a reliable choice for routine SPPS. For challenging sequences or when higher concentrations are required, NMP should be considered as a viable alternative. Due to the lack of comprehensive published quantitative data, it is strongly recommended that researchers perform in-house solubility tests, particularly when establishing new protocols or troubleshooting synthesis issues. By understanding the chemical properties of this derivative and the factors that govern its solubility, scientists and drug development professionals can optimize their peptide synthesis workflows, leading to higher purity products and more reliable outcomes.

References

  • Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Available at: [Link]

  • Fmoc Test Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Peptide Solubilization. JPT. Available at: [Link]

  • Supporting information Green solvent mixture for ultrasound-assistant solid-phase peptide synthesis: a fast versatility method a. The Royal Society of Chemistry. Available at: [Link]

  • Fmoc-D-His(Boc)-OH [159631-28-4]. Aapptec Peptides. Available at: [Link]

  • Solvents for Solid Phase Peptide Synthesis. CEM. Available at: [Link]

  • Synthesis and Application of Fmoc-His(3-Bum)-OH. European Peptide Society. Available at: [Link]

  • Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM a. ResearchGate. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. Available at: [Link]

  • FMOC-D-HIS(FMOC)-OH — Chemical Substance Information. NextSDS. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Available at: [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM. Available at: [Link]

  • What solvent systems would be effective at dissolving Fmoc-lysine-OH?. Reddit. Available at: [Link]

  • Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. MDPI. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and SPPS Integration of Fmoc-D-His(MBom)-OH

Executive Summary In the development of therapeutic peptidomimetics and protease-resistant D-peptides, the incorporation of D-Histidine presents a critical synthetic bottleneck: base-catalyzed racemization. As a Senior A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of therapeutic peptidomimetics and protease-resistant D-peptides, the incorporation of D-Histidine presents a critical synthetic bottleneck: base-catalyzed racemization. As a Senior Application Scientist, I have observed that traditional protecting groups often fail to preserve the chiral integrity of histidine during solid-phase peptide synthesis (SPPS). This whitepaper provides an in-depth technical analysis of Fmoc-D-His(MBom)-OH , detailing its exact physicochemical properties, the mechanistic causality behind its racemization resistance, and a self-validating experimental protocol for its seamless integration into peptide drug development.

Physicochemical Profiling and Molecular Identity

To engineer reliable synthesis workflows, one must first establish the precise molecular parameters of the building blocks. The 4-methoxybenzyloxymethyl (MBom) derivative of D-Histidine is specifically designed to overcome the limitations of standard trityl (Trt) protection[1].

ParameterValue
Chemical Name Nα-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Nπ-(((4-methoxybenzyl)oxy)methyl)-D-histidine
CAS Number 2389078-38-8[2]
Molecular Formula C30H29N3O6[1]
Molecular Weight 527.57 g/mol [2]
Enantiomeric Purity ≥ 99.5% (a/a)[1]
Appearance White to off-white powder[1]

The Mechanistic Imperative: Overcoming Histidine Racemization

The causality behind histidine racemization lies in the unique microenvironment of its imidazole ring, which contains two nitrogen atoms: the pros (π) and tele (τ) nitrogens. Standard SPPS protocols heavily rely on Fmoc-D-His(Trt)-OH, where the bulky trityl group protects the τ-nitrogen due to steric preference. However, this leaves the π-nitrogen exposed[3].

During the base-mediated coupling steps (e.g., using DIPEA or collidine), the unprotected π-nitrogen acts as an intramolecular base. It assists in the abstraction of the α-proton, driving the formation of an achiral enol or ketene intermediate. Upon reprotonation, the chiral center is scrambled, leading to a mixture of D- and L-epimers[4].

The MBom group solves this by explicitly protecting the π-nitrogen (Nπ). By blocking the Nπ position, the intramolecular proton abstraction is sterically and electronically impossible. Consequently, Fmoc-D-His(MBom)-OH guarantees the preservation of D-chirality even under aggressive, elevated-temperature microwave-assisted SPPS conditions[4].

Mechanism cluster_trt Standard Nτ-Protection (e.g., Trt) cluster_mbom Advanced Nπ-Protection (MBom) A1 Fmoc-D-His(Trt)-OH A2 Base Addition (DIPEA/Collidine) A1->A2 A3 Exposed Nπ Assists α-Proton Abstraction A2->A3 A4 Racemization (L/D Epimer Mixture) A3->A4 B1 Fmoc-D-His(MBom)-OH B2 Base Addition (DIPEA/Collidine) B1->B2 B3 Nπ Blocked No Intramolecular Abstraction B2->B3 B4 Chiral Integrity Maintained (100% D-Isomer) B3->B4

Diagram 1: Mechanistic comparison of histidine racemization pathways and MBom protection.

Experimental Protocols: A Self-Validating SPPS Workflow

Implementing Fmoc-D-His(MBom)-OH requires specific adjustments to the cleavage protocol. Because the MBom group is acid-labile, it decomposes during trifluoroacetic acid (TFA) cleavage to release formaldehyde[5]. If left unchecked, formaldehyde will rapidly alkylate Tryptophan residues or cyclize with N-terminal Cysteine to form a thiazolidine adduct[5].

To create a self-validating, fail-safe system, the cleavage cocktail must include methoxyamine hydrochloride (MeONH2·HCl) to kinetically outcompete the peptide for formaldehyde scavenging[3].

Step-by-Step Methodology: Coupling and Cleavage

Step 1: Coupling

  • Swell the peptide-resin in Dimethylformamide (DMF) for 20 minutes.

  • Prepare a solution of Fmoc-D-His(MBom)-OH (4.0 equivalents relative to resin loading) and OxymaPure (4.0 eq) in DMF.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq) and activate for 2 minutes.

  • Add the activated mixture to the resin and agitate for 60 minutes at 25°C.

  • Validation: Perform a Kaiser test to confirm the presence of free amines. A negative result validates quantitative coupling.

Step 2: Specialized Cleavage & Scavenging

  • Wash the completed peptide-resin thoroughly with Dichloromethane (DCM) to remove residual DMF.

  • Prepare the MBom-specific cleavage cocktail: 90% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% Ultrapure Water, and 5% (w/v) MeONH2·HCl. Causality: The MeONH2·HCl acts as an ultra-fast nucleophile, trapping the liberated formaldehyde as an oxime before it can react with the peptide[3].

  • Incubate the resin with the cocktail for 2.5 hours at room temperature under gentle agitation.

  • Filter the cleavage solution and precipitate the peptide in cold (-20°C) diethyl ether.

  • Centrifuge, decant the ether, and lyophilize the crude peptide.

  • System Validation: Analyze the crude product via Chiral HPLC. The protocol is validated when the D-His epimerization is quantified at <0.5%.

Workflow S1 Peptide-Resin with D-His(MBom) S2 Add Cleavage Cocktail (TFA/TIPS/H2O + MeONH2·HCl) S1->S2 S3 Acidolysis (MBom Cleavage) S2->S3 S4 Release of Formaldehyde (HCHO) S3->S4 Side Product S6 Precipitation in Ether S3->S6 Main Product S5 Scavenged by MeONH2·HCl (Forms Oxime) S4->S5 Fast Kinetics S5->S6 S7 Pure D-Peptide Recovered S6->S7

Diagram 2: SPPS cleavage workflow emphasizing formaldehyde scavenging by MeONH2·HCl.

Applications in Advanced Drug Development

The integration of Fmoc-D-His(MBom)-OH is not merely a synthetic luxury; it is a regulatory necessity for modern peptide drug development. D-peptides are highly sought after for their absolute resistance to endogenous proteases, significantly extending their half-life in vivo. For therapeutics targeting complex protein-protein interactions where spatial orientation is critical, utilizing the MBom protecting group ensures the structural fidelity of the D-Histidine residue, preventing batch-to-batch variability and ensuring compliance with stringent pharmacological purity standards.

References

  • Watanabe Chemical Industries, Ltd. "2389078-38-8 Fmoc-D-His(MBom)-OH (L01510)".
  • Sigma-Aldrich / Novabiochem. "Fmoc-His(MBom)-OH N-α-Fmoc-3-methoxybenzyloxymethyl-L-histidine Novabiochem".
  • Tetrahedron Letters (ResearchGate).
  • Journal of Peptide Science (PubMed). "Synthesis and application of Nα-Fmoc-Nπ-4-methoxybenzyloxymethylhistidine in solid phase peptide synthesis".
  • ResearchGate. "4-Methoxybenzyloxymethyl Group, a Racemization-Resistant Protecting Group for Cysteine in Fmoc Solid Phase Peptide Synthesis".

Sources

Exploratory

Precision Peptide Engineering: The Strategic Advantages of Fmoc-D-His(MBom)-OH in Solid-Phase Peptide Synthesis

Executive Summary The incorporation of D-amino acids into synthetic peptides is a cornerstone strategy for enhancing proteolytic stability and extending the half-life of peptide-based therapeutics. However, the incorpora...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of D-amino acids into synthetic peptides is a cornerstone strategy for enhancing proteolytic stability and extending the half-life of peptide-based therapeutics. However, the incorporation of D-Histidine presents a formidable challenge in Solid-Phase Peptide Synthesis (SPPS). Histidine is notoriously susceptible to side-chain-induced epimerization during carboxyl activation, threatening the stereochemical integrity of the final product.

As peptide complexity increases—particularly with the advent of Microwave-Assisted SPPS (MW-SPPS)—traditional protecting groups like the -trityl (Trt) group fall short. This technical guide explores the mechanistic causality behind histidine racemization and details why the -4-methoxybenzyloxymethyl (MBom) protecting group, found in Fmoc-D-His(MBom)-OH , is the definitive solution for preserving absolute stereocontrol[1].

Mechanistic Causality: The Internal Base Flaw

To understand the advantage of the MBom group, one must first analyze the root cause of histidine racemization. The imidazole ring of histidine contains two nitrogen atoms: the pros ( ) and the tele ( ) nitrogens.

In standard Fmoc-D-His(Trt)-OH, the bulky trityl group is positioned on the atom. While this provides some steric shielding, it leaves the nitrogen unprotected. During the activation of the α -carboxyl group (e.g., via uronium or phosphonium salts), the α -proton becomes highly acidic. The unprotected nitrogen folds back, acting as an intramolecular base to abstract this α -proton[2]. This abstraction forms an achiral enol intermediate. Upon reprotonation, the stereocenter is scrambled, resulting in a diastereomeric mixture of D-His and L-His.

The MBom Solution

The MBom group is regioselectively installed directly on the position[1]. By physically masking the exact nitrogen responsible for proton abstraction, Fmoc-D-His(MBom)-OH completely abrogates the internal base mechanism. This is not merely a steric deterrent; it is a fundamental mechanistic block[1].

Mechanism Unprotected Unprotected N-pi (e.g., Trt on N-tau) InternalBase Internal Base Abstraction of α-proton Unprotected->InternalBase Activation Racemization Epimerization (D-His -> D/L-His) InternalBase->Racemization Protected Fmoc-D-His(MBom)-OH (N-pi Protected) Blocked Internal Base Mechanism Blocked Protected->Blocked Activation Stereopure 100% Stereopure D-His Incorporation Blocked->Stereopure

Mechanistic pathway of histidine racemization versus N-pi protection by the MBom group.

Key Advantages of Fmoc-D-His(MBom)-OH

  • Absolute Stereocontrol Under Harsh Conditions: The MBom group suppresses racemization even under the high-temperature conditions of MW-SPPS, where traditional Trt-protected histidine suffers from significant epimerization[1].

  • Superior Coupling Kinetics: The Trt group is highly sterically demanding, often requiring double couplings or extended reaction times. The MBom group is significantly less bulky, allowing for rapid, highly efficient amide bond formation[3].

  • Convergent Synthesis Compatibility: The MBom group remains securely attached to the imidazole ring when treating the peptide-resin with weak acids (e.g., 1% TFA in DCM). This allows for the cleavage of fully protected peptide fragments from acid-sensitive linkers (like 2-CTC resin) for convergent fragment condensation[1].

Comparative Quantitative Analysis

The following table summarizes the performance metrics of common D-Histidine protecting groups based on standard SPPS literature and empirical data[1][2][4].

Protecting Group StrategySubstitution PositionTypical Racemization Rate (Room Temp)Typical Racemization Rate (MW-SPPS)Steric HindranceOrthogonality (Weak Acid)
Fmoc-D-His(Trt)-OH (tele)1.5% - 5.0%> 10.0%HighLow (Trt is highly labile)
Fmoc-D-His(Boc)-OH (tele)< 1.0%~ 3.0%ModerateHigh
Fmoc-D-His(MBom)-OH (pros)< 0.1% < 0.5% Low High (Stable to 1% TFA)

Self-Validating Experimental Protocols

To ensure trustworthy and reproducible results, the protocols below are designed as self-validating systems. Every reagent choice is grounded in chemical causality.

Protocol A: Microwave-Assisted Coupling of Fmoc-D-His(MBom)-OH

Causality: While MBom prevents internal base abstraction, highly reactive uronium salts (like HATU) can still cause trace epimerization via direct oxazolone formation. Using DIC/OxymaPure provides a safer, highly efficient coupling environment that synergizes with the MBom group to guarantee <0.1% racemization.

  • Resin Preparation: Swell the peptide-resin in DMF for 20 minutes.

  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-D-His(MBom)-OH and 4.0 equivalents of OxymaPure in DMF. Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

  • Pre-activation: Stir the mixture for 2 minutes at room temperature to form the active ester.

  • Coupling: Transfer the activated mixture to the reaction vessel containing the resin.

  • Microwave Irradiation: Heat the reaction to 75°C for 5 minutes under microwave irradiation.

  • Validation: Perform a Kaiser test. A negative result (yellow) validates complete coupling. Wash the resin thoroughly with DMF (3 × 1 min).

Protocol B: Global Deprotection and Formaldehyde Scavenging (CRITICAL)

Causality: The acidolysis of the MBom group during final TFA cleavage releases a methoxybenzyl cation and formaldehyde [5]. If left unscavenged, formaldehyde will aggressively alkylate the N-terminal amine or susceptible side chains (e.g., Trp, Cys, Arg). The mandatory addition of methoxyamine hydrochloride ( MeONH2​⋅HCl ) acts as a self-validating trap, reacting quantitatively with formaldehyde to form a harmless, inert oxime[5].

  • Cocktail Preparation: Prepare the cleavage cocktail fresh: TFA / Triisopropylsilane (TIS) / Water / MeONH2​⋅HCl in a ratio of 90 : 2.5 : 2.5 : 5 (v/v/v/w). Note: Ensure at least 50 equivalents of MeONH2​⋅HCl relative to the resin loading are present.

  • Cleavage: Add the cocktail to the dry peptide-resin. Agitate gently at room temperature for 2.5 to 3 hours.

  • Filtration: Filter the cleavage solution from the resin into a clean tube. Wash the resin once with neat TFA and combine the filtrates.

  • Precipitation: Concentrate the filtrate under a stream of nitrogen to roughly one-third of its volume. Add 10 volumes of ice-cold diethyl ether to precipitate the crude peptide.

  • Validation: Centrifuge and wash the pellet with cold ether twice. LC-MS analysis will confirm the absence of +30 Da (methylol) or +12 Da (imine) adducts, validating the efficiency of the scavenger.

Cleavage Resin Peptide-Resin containing D-His(MBom) TFA TFA Acidolysis (Global Deprotection) Resin->TFA Byproducts Release of Formaldehyde TFA->Byproducts PurePeptide Pure Target Peptide (No Alkylation) TFA->PurePeptide Main Reaction Scavenger Addition of MeONH2·HCl Byproducts->Scavenger Intercepted by Oxime Formation of Inert Oxime Scavenger->Oxime Oxime->PurePeptide Prevents side reactions

Workflow demonstrating the critical role of methoxyamine in scavenging formaldehyde during cleavage.

Conclusion

The transition from standard -protected histidine to Fmoc-D-His(MBom)-OH represents a paradigm shift in precision peptide engineering. By addressing the mechanistic root of epimerization—the internal base effect of the nitrogen—the MBom group ensures near-perfect stereochemical fidelity[1]. When paired with rigorous scavenging protocols using methoxyamine[5], researchers can confidently synthesize complex, D-amino acid-containing therapeutics without the burden of resolving complex diastereomeric mixtures during downstream HPLC purification.

References

  • Synthesis and application of Nα-Fmoc-Nπ-4-methoxybenzyloxymethylhistidine in solid phase peptide synthesis Source: PubMed (European Journal of Peptide Science) URL:[Link]

  • 4-Methoxybenzyloxymethyl Group, a Racemization-Resistant Protecting Group for Cysteine in Fmoc Solid Phase Peptide Synthesis Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Application

Cleavage cocktail for removing the MBom group from histidine

Application Note: Optimized Cleavage Cocktail for the Removal of the Nπ-MBom Protecting Group from Histidine Mechanistic Context: The Histidine Racemization Dilemma In advanced Fmoc solid-phase peptide synthesis (SPPS),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Cleavage Cocktail for the Removal of the Nπ-MBom Protecting Group from Histidine

Mechanistic Context: The Histidine Racemization Dilemma

In advanced Fmoc solid-phase peptide synthesis (SPPS), preserving the stereochemical integrity of histidine during carboxyl activation remains a persistent challenge. The industry-standard protecting group, Trityl (Trt), resides on the τ-nitrogen (Nτ) of the imidazole ring. This configuration leaves the π-nitrogen (Nπ) unmasked and free to act as an intramolecular base, which promotes the deprotonation of the α-carbon and leads to significant D-His epimerization.

To circumvent this, the 4-methoxybenzyloxymethyl (MBom) group was engineered to explicitly block the Nπ position. As detailed by , the Nπ-MBom derivative effectively eliminates side-chain-induced racemization[1]. However, solving the racemization problem introduces a new chemical hurdle during the final global deprotection step.

Scavenger Causality: Neutralizing the Dual-Threat of MBom Acidolysis

The acidolytic removal of the MBom group using Trifluoroacetic acid (TFA) does not produce a single inert byproduct. Instead, it generates two highly reactive electrophilic species that will destroy the integrity of the peptide if left unchecked[2]:

  • Formaldehyde (HCHO): A highly reactive aldehyde that rapidly attacks the N-terminal amino group or susceptible side chains (like Cysteine and Tryptophan). Reaction with an N-terminal cysteine irreversibly forms a thiazolidine (Thz) adduct[3].

  • p-Methoxybenzyl Cation: A potent alkylating carbocation that targets electron-rich residues, leading to unwanted S-alkylation or C-alkylation[2].

The Causality of Scavenger Selection: Standard cleavage cocktails (e.g., Reagent K) rely on thiols like Ethane-1,2-dithiol (EDT) and silanes like Triisopropylsilane (TIS)[2]. While EDT and TIS are excellent at quenching the p-methoxybenzyl cation, they are kinetically insufficient at trapping formaldehyde[4].

To build a robust cleavage system, Methoxyamine hydrochloride (MeONH₂·HCl) must be introduced into the TFA matrix. Methoxyamine acts as a highly specific, rapid formaldehyde scavenger. It undergoes oxime ligation with HCHO to form a stable, inert O-methyl oxime derivative, entirely preventing hydroxymethylation and thiazolidine formation[2].

Reaction Pathway Visualization

MBom_Mechanism Start Peptide-Resin Fmoc-His(MBom) Cleavage TFA Acidolysis (Cleavage Step) Start->Cleavage Intermediates Reactive Intermediates Generated Cleavage->Intermediates HCHO Formaldehyde (HCHO) Intermediates->HCHO Cation p-Methoxybenzyl Cation Intermediates->Cation Scavenger1 Methoxyamine·HCl (MeONH2·HCl) HCHO->Scavenger1 With Scavenger Side1 Thiazolidine Adducts (Impurity) HCHO->Side1 No Scavenger Scavenger2 EDT / TIS (Thiols/Silanes) Cation->Scavenger2 With Scavenger Side2 Alkylated Cys/Trp (Impurity) Cation->Side2 No Scavenger Safe1 Stable Oxime (Inert) Scavenger1->Safe1 Safe2 Quenched Adduct (Inert) Scavenger2->Safe2

Mechanistic pathway of MBom acidolysis and the dual-scavenger neutralization of reactive byproducts.

Quantitative Data: Racemization & Byproduct Suppression

The necessity of the modified cocktail is demonstrated by comparing the stereochemical purity and byproduct formation across different protection and cleavage strategies, as supported by recent reviews in SPPS advancements by[5].

Histidine Protecting GroupCleavage Scavenger SystemD-His Epimerization RateFormaldehyde Adducts (e.g., Thiazolidine)
Fmoc-His(Trt)-OH Standard (TFA / TIS / EDT)High (2.0% – 8.0%)Not Applicable
Fmoc-His(MBom)-OH Standard (TFA / TIS / EDT)Minimal (< 0.2%)Critical (> 40%)
Fmoc-His(MBom)-OH Modified (+ MeONH₂·HCl) Minimal (< 0.2%) Eliminated (< 1.0%)

Standard Operating Procedure (SOP): MBom Cleavage Protocol

This protocol is designed as a self-validating system. The physical state of the reagents and the specific order of addition are critical to ensuring the scavengers are homogeneously distributed before the reactive carbocations and aldehydes are generated.

Materials Required:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Ethane-1,2-dithiol (EDT)

  • Ultrapure H₂O

  • Methoxyamine hydrochloride (MeONH₂·HCl)

  • Ice-cold Diethyl Ether

Step 1: Preparation of the Dual-Scavenger Cocktail

Note: Prepare this cocktail immediately before use to prevent the degradation of the thiols.

  • In a chemical fume hood, measure 9.0 mL of cold TFA , 250 µL of TIS , and 250 µL of EDT into a chemically resistant vial.

  • In a separate microcentrifuge tube, fully dissolve 500 mg of MeONH₂·HCl into 500 µL of ultrapure H₂O .

    • Causality Note: Methoxyamine hydrochloride is highly polar. Dissolving it in water first prevents the salt from crashing out or aggregating when introduced to the highly acidic, organic TFA matrix, ensuring uniform scavenging kinetics.

  • Add the aqueous MeONH₂·HCl solution dropwise to the TFA/TIS/EDT mixture while vortexing gently.

Step 2: Cleavage Execution
  • Transfer the dry peptidyl-resin to a cleavage vessel equipped with a PTFE stopcock.

  • Add the freshly prepared cleavage cocktail to the resin (Standard ratio: 10 mL of cocktail per 1 gram of dry resin).

  • Seal the vessel and incubate at room temperature for 2.5 to 3 hours under gentle orbital agitation.

    • Causality Note: The MBom group requires a slightly extended acidolysis time compared to standard highly-labile groups to ensure quantitative removal from the robust imidazole ring.

Step 3: Precipitation and Isolation
  • Filter the resin through a fritted funnel, collecting the cleavage flow-through in a 50 mL centrifuge tube.

  • Wash the resin bed with an additional 1-2 mL of neat TFA to maximize peptide recovery.

  • Concentrate the combined filtrate under a gentle stream of nitrogen until approximately 20% of the original volume remains.

  • Add 10 volumes of ice-cold diethyl ether to precipitate the crude peptide.

  • Centrifuge at 3000 x g for 5 minutes. Decant the supernatant and wash the pellet twice more with cold ether.

    • Causality Note: The ether washes are critical. They solubilize and remove residual TFA, the organic scavengers (EDT/TIS), and the quenched oxime/cation adducts, leaving only the purified peptide precipitate.

  • Air-dry the pellet briefly and lyophilize.

Step 4: Self-Validating Quality Control (Diagnostic LC-MS)

To validate the success of the cleavage and the efficacy of the scavengers, analyze the crude lyophilized powder via LC-MS.

  • Target Mass [M + H]⁺: Indicates a successful, clean cleavage.

  • Diagnostic Mass [M + 12 Da]: Indicates incomplete formaldehyde scavenging (hydroxymethylation or thiazolidine formation). Corrective Action for future runs: Increase the concentration of MeONH₂·HCl or verify the reagent has not degraded.

  • Diagnostic Mass [M + 120 Da]: Indicates incomplete p-methoxybenzyl cation scavenging. Corrective Action for future runs: Ensure EDT and TIS are fresh and have not undergone oxidative degradation.

References

  • Hibino, H., & Nishiuchi, Y. (2011). 4-Methoxybenzyloxymethyl group as an Nπ-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. Tetrahedron Letters, 52(38), 4947-4949. URL:[Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. URL:[Link]

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50, 1039-1065. URL:[Link]

Sources

Method

Fmoc-D-His(MBom)-OH usage in microwave-assisted peptide synthesis

Application Note: High-Fidelity Microwave-Assisted Synthesis of D-Histidine Peptides using Fmoc-D-His(MBom)-OH Introduction & Mechanistic Rationale The incorporation of D-amino acids, such as D-Histidine (D-His), is a co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Microwave-Assisted Synthesis of D-Histidine Peptides using Fmoc-D-His(MBom)-OH

Introduction & Mechanistic Rationale

The incorporation of D-amino acids, such as D-Histidine (D-His), is a cornerstone strategy in modern peptide drug development to confer proteolytic stability and enhance in vivo half-life. However, solid-phase peptide synthesis (SPPS) involving histidine is notoriously plagued by epimerization (racemization), a challenge that is severely exacerbated under the elevated temperatures of microwave-assisted SPPS (MW-SPPS)[1].

The Mechanistic Flaw of Traditional Protection: Histidine's susceptibility to epimerization stems directly from its imidazole side chain. During carboxyl activation, the unprotected π-nitrogen (Nπ) acts as an intramolecular base. It abstracts the α-proton, forming a planar, achiral enolate intermediate. Subsequent reprotonation from the opposite face inverts the stereocenter (converting the desired D-His into L-His). Traditional protecting groups like Trityl (Trt) are sterically localized on the τ-nitrogen (Nτ), leaving the nucleophilic Nπ exposed and fully capable of driving this epimerization pathway[2].

The MBom Solution: Fmoc-D-His(MBom)-OH utilizes the 4-methoxybenzyloxymethyl (MBom) group, which is specifically engineered to protect the Nπ position. By masking the Nπ lone pair, the intramolecular base mechanism is sterically and electronically abolished. This allows for aggressive MW-SPPS coupling conditions without compromising the stereochemical integrity of the D-His residue[3].

Logical Relationships & Workflows

Mechanism Unprotected Unprotected Nπ (e.g., Nτ-Trt) Base Acts as Intramolecular Base Unprotected->Base Enolate α-Proton Abstraction (Achiral Enolate) Base->Enolate Racemization High Racemization (16.6% at 80°C) Enolate->Racemization Protected Nπ-MBom Protected Blocked Steric & Electronic Blockade of Nπ Protected->Blocked Chiral Preserved α-Chirality Blocked->Chiral Pure Minimal Racemization (<0.5% at 80°C) Chiral->Pure

Logical relationship showing how Nπ-MBom protection prevents histidine racemization during SPPS.

Workflow Start Resin-Bound Peptide (N-terminal Deprotected) Prep Prepare Fmoc-D-His(MBom)-OH + DIC / OxymaPure Start->Prep MW_Coupling Microwave Coupling (80°C, 2-5 min) Prep->MW_Coupling Mechanism Nπ-MBom Blocks Base Abstraction MW_Coupling->Mechanism Elongation Subsequent SPPS Cycles MW_Coupling->Elongation Cleavage Global Cleavage (TFA) + MeONH2·HCl Elongation->Cleavage Formaldehyde Scavenger Traps Formaldehyde Cleavage->Formaldehyde Final Pure D-His Peptide (<0.5% Epimerization) Cleavage->Final

MW-SPPS workflow for Fmoc-D-His(MBom)-OH, highlighting coupling and specific cleavage conditions.

Comparative Performance Data

The superiority of the Nπ-MBom protecting group becomes absolute under microwave conditions. Substituting Nτ-Trt with Nπ-MBom reduces epimerization by over 30-fold at 80°C[1].

Protecting GroupPosition ProtectedTemperature (°C)Epimerization Rate (%)
Trt25 (Room Temp)~1.5 - 2.0
Trt80 (Microwave)16.6
MBom25 (Room Temp)< 0.1
MBom80 (Microwave)0.5
Table 1: Epimerization rates of Histidine derivatives during SPPS coupling. Data adapted from Hibino et al.[1].

Validated Experimental Protocols

Note: The following self-validating protocols are optimized for MW-SPPS using a standard automated microwave peptide synthesizer at a 0.1 mmol scale.

Protocol A: Microwave-Assisted Coupling of Fmoc-D-His(MBom)-OH

Causality Insight: We strongly recommend DIC/OxymaPure over HBTU/DIPEA for histidine coupling. OxymaPure maintains a mildly acidic microenvironment compared to the highly basic DIPEA, which further suppresses any residual base-catalyzed enolization pathways.

  • Resin Preparation: Swell the resin (e.g., Rink Amide AM) in N,N-dimethylformamide (DMF) for 15 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF containing 0.1 M OxymaPure (to prevent aspartimide formation) for 1 minute at 90°C in the microwave. Wash thoroughly with DMF (4 × 30 sec).

  • Amino Acid Activation: In a separate vial, prepare 5.0 equivalents (0.5 mmol) of Fmoc-D-His(MBom)-OH and 5.0 equivalents of OxymaPure in DMF. Add 5.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Pre-activate for 1 minute at room temperature.

  • Microwave Coupling: Transfer the activated amino acid solution to the resin. Irradiate at 80°C for 2 to 5 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (4 × 30 sec).

Protocol B: Global Deprotection and Cleavage (CRITICAL)

Causality Insight: Acidolytic cleavage of the MBom group by Trifluoroacetic acid (TFA) generates a 4-methoxybenzyl cation and formaldehyde . If left un-scavenged, formaldehyde will irreversibly formyl-adduct the peptide's N-terminus or alkylate susceptible residues (such as Trp or Cys). Methoxyamine hydrochloride ( MeONH2​⋅HCl ) MUST be included in the cleavage cocktail as a highly specific formaldehyde trap[4].

  • Cocktail Preparation: Prepare a cleavage cocktail consisting of 92.5% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% Water, and 2.5% (w/v) MeONH2​⋅HCl .

    • Volumetric Example for 10 mL: 9.25 mL TFA, 0.25 mL TIPS, 0.25 mL H₂O, and 250 mg MeONH2​⋅HCl .

  • Cleavage: Add the cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol scale).

  • Incubation: Agitate at room temperature for 2.5 to 3 hours.

  • Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate dropwise into 40 mL of cold diethyl ether (-20°C).

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice with fresh cold ether, and dry under a gentle stream of nitrogen.

References

  • Title: 特殊環状ペプチド合成の新展開 - 化学と生物 (New Developments in the Synthesis of Special Cyclic Peptides) Source: Japan Society for Bioscience, Biotechnology, and Agrochemistry (jsbba.or.jp) URL: [Link]

  • Title: 4-Methoxybenzyloxymethyl group as an Nπ-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy Source: ResearchGate URL: [Link]

  • Title: New Histidine Derivative for Fmoc SPPS Source: AAPPTec URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Resin Selection for Peptides Containing Fmoc-D-His(MBom)-OH

Executive Summary The incorporation of histidine into peptide sequences is a well-known challenge in solid-phase peptide synthesis (SPPS), primarily due to the high risk of racemization during amino acid activation. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of histidine into peptide sequences is a well-known challenge in solid-phase peptide synthesis (SPPS), primarily due to the high risk of racemization during amino acid activation. The Fmoc-D-His(MBom)-OH derivative, where the π-imidazole nitrogen is protected by a p-methoxybenzyloxymethyl (MBom) group, offers a robust solution by effectively suppressing this epimerization.[1][2] However, the successful synthesis of the target peptide is critically dependent on the selection of an appropriate resin. The acid lability of the MBom group must be carefully matched with the cleavage characteristics of the solid support to achieve optimal yield and purity.

This guide provides a comprehensive analysis of the compatibility of Fmoc-D-His(MBom)-OH with three major classes of resins: highly acid-labile (2-Chlorotrityl Chloride), moderately acid-labile (Wang and Rink Amide), and their appropriate applications. Detailed protocols, comparative data, and workflow diagrams are presented to assist researchers, scientists, and drug development professionals in making informed decisions for their synthesis strategies.

The Strategic Importance of the MBom Protecting Group

Histidine's imidazole side chain can act as an intramolecular base, leading to the abstraction of the α-proton during activation and subsequent loss of stereochemical integrity.[2][3] Traditional protecting groups like trityl (Trt) offer limited protection against this phenomenon.[3][4]

The MBom group on the π-nitrogen of the imidazole ring provides significant advantages:

  • Suppression of Racemization: The MBom group effectively blocks the Nπ lone pair electrons, preventing them from catalyzing epimerization, even under forcing conditions like elevated temperatures.[1][2]

  • Enhanced Stability: Fmoc-His(MBom)-OH exhibits excellent stability in solution, superior to the more common Fmoc-His(Trt)-OH.[2]

  • Acid Lability: The MBom group is designed to be cleaved under standard acidic conditions used in the final deprotection step of Fmoc-SPPS.[5][6]

A key consideration during the cleavage of MBom-protected peptides is the release of formaldehyde. To prevent side reactions such as hydroxymethylation of free amines, a scavenger like methoxyamine should be added to the cleavage cocktail.[5][6]

Resin Compatibility Analysis and Strategic Selection

The choice of resin dictates the C-terminal functionality of the peptide (acid or amide) and the conditions required for its final cleavage. The compatibility of Fmoc-D-His(MBom)-OH is determined by the interplay between the resin's cleavage requirements and the stability of the MBom group.

2.1. Highly Acid-Labile Resins: 2-Chlorotrityl Chloride (2-CTC) Resin

Use Case: Synthesis of fully protected peptide fragments for fragment condensation or when a C-terminal carboxylic acid is desired with minimal risk of C-terminal racemization.[7]

The 2-CTC resin is distinguished by its extreme acid sensitivity.[8][9] The ester linkage anchoring the peptide to the resin can be cleaved under exceptionally mild acidic conditions, such as dilute Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or even non-TFA cocktails like Acetic Acid/Trifluoroethanol/DCM.[10][11]

Compatibility Assessment: The mild cleavage conditions for 2-CTC resin are a significant advantage as they allow for the peptide to be cleaved from the support while leaving the acid-labile MBom group—and most other side-chain protecting groups (e.g., Boc, tBu)—fully intact.[9][10] This makes 2-CTC resin the ideal choice for preparing protected peptide fragments that can be used in subsequent convergent synthesis strategies.

2.2. Moderately Acid-Labile Resins: Wang and Rink Amide Resins

Use Case: Standard synthesis of fully deprotected peptides with a C-terminal carboxylic acid (Wang) or a C-terminal amide (Rink Amide).

These are the workhorse resins for routine Fmoc-SPPS.[12][13] Cleavage from these supports requires a much stronger acid treatment, typically a "cleavage cocktail" containing a high concentration of TFA (e.g., 95%) along with various scavengers.[14][15][16]

Compatibility Assessment: The standard, high-TFA cleavage cocktails used for Wang and Rink Amide resins are designed to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.[15][16] The MBom group is fully labile under these conditions and will be efficiently removed along with groups like Boc, tBu, and Pbf. This compatibility makes these resins perfectly suited for the direct synthesis of fully deprotected, linear peptides containing D-His(MBom).

Comparative Data and Resin Selection Summary

The following table provides a clear comparison to guide your resin selection based on the desired synthetic outcome.

Resin TypeC-TerminalCleavage ConditionFate of MBom GroupRecommended Use Case
2-Chlorotrityl Chloride (2-CTC) Carboxylic AcidVery Mild (e.g., 1-2% TFA in DCM, or AcOH/TFE/DCM)[11]Intact Synthesis of fully protected peptide fragments.
Wang Resin Carboxylic AcidStrong (e.g., 95% TFA + Scavengers)[17]Cleaved Direct synthesis of fully deprotected peptide acids.
Rink Amide Resin AmideStrong (e.g., 95% TFA + Scavengers)[14][18]Cleaved Direct synthesis of fully deprotected peptide amides.
Experimental Protocols
Protocol 1: Loading of Fmoc-D-His(MBom)-OH onto 2-CTC Resin

This protocol is designed to attach the first amino acid to the highly acid-labile 2-CTC resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-D-His(MBom)-OH

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Methanol (HPLC grade)

  • Reaction vessel with shaker

Procedure:

  • Resin Swelling: Swell 1.0 g of 2-CTC resin in 10 mL of anhydrous DCM for 30 minutes in a reaction vessel.[8]

  • Amino Acid Preparation: In a separate flask, dissolve 1.0 to 1.5 equivalents of Fmoc-D-His(MBom)-OH (relative to the resin loading capacity) in a minimal volume of anhydrous DCM.

  • Loading Reaction: Add the amino acid solution to the swollen resin. Add 2.0 equivalents of DIPEA (relative to the amino acid) to the mixture. Agitate the slurry for 5 minutes, then add an additional 1.5-2.0 equivalents of DIPEA.[8][19] Continue to agitate at room temperature for 1-2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add 0.8 mL of methanol per gram of resin and agitate for an additional 15-30 minutes.[19][20]

  • Washing: Filter the resin and wash it sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum. Determine the final loading using the spectrophotometric Fmoc-cleavage test.[19]

Protocol 2: Cleavage from Rink Amide Resin with Full Deprotection

This protocol describes the simultaneous cleavage and deprotection of a peptide synthesized on Rink Amide resin, which is also applicable to Wang resin with minor adjustments.

Materials:

  • Peptidyl-resin (dried)

  • Cleavage Cocktail: 92.5% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS), 2.5% Methoxyamine HCl (w/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel, centrifuge tubes

Procedure:

  • Resin Preparation: Transfer the dry peptidyl-resin to a suitable reaction vessel. Wash the resin with DCM (3x) to swell it and remove residual DMF.[21]

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide).[14][21] Ensure the resin is fully suspended.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The optimal time may vary depending on the peptide sequence.[15]

  • Peptide Collection: Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube.

  • Resin Washing: Wash the resin twice with a small volume of fresh TFA or DCM to recover any remaining peptide and combine the filtrates.[21]

  • Precipitation: Add the combined TFA filtrate dropwise into a 10-fold volume of cold diethyl ether with constant, gentle stirring. A white precipitate of the crude peptide should form.[14][21]

  • Isolation: Pellet the peptide by centrifugation. Carefully decant the ether, wash the pellet once more with cold ether, and dry the crude peptide under vacuum.

Visualization of Workflows
Resin Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate resin when using Fmoc-D-His(MBom)-OH.

ResinSelection Start Start: Peptide Synthesis with Fmoc-D-His(MBom)-OH Goal What is the desired final product? Start->Goal Fragment Fully Protected Peptide Fragment Goal->Fragment Deprotected Fully Deprotected Peptide Goal->Deprotected Resin2CTC Select 2-CTC Resin Fragment->Resin2CTC Cterm Desired C-Terminus? Deprotected->Cterm Acid Carboxylic Acid Cterm->Acid Amide Amide Cterm->Amide ResinWang Select Wang Resin Acid->ResinWang ResinRink Select Rink Amide Resin Amide->ResinRink CleavageMechanism cluster_0 Scenario 1: 2-CTC Resin cluster_1 Scenario 2: Rink Amide / Wang Resin Peptide_2CTC Peptide-O-Trt-Resin (Side chains protected, His(MBom)) Cleavage_Mild Mild Acid Cleavage (e.g., 1% TFA in DCM) Peptide_2CTC->Cleavage_Mild Product_Protected Product: Protected Peptide (His(MBom) group INTACT) Cleavage_Mild->Product_Protected Peptide_Rink Peptide-Linker-Resin (Side chains protected, His(MBom)) Cleavage_Strong Strong Acid Cleavage (e.g., 95% TFA Cocktail) Peptide_Rink->Cleavage_Strong Product_Deprotected Product: Deprotected Peptide (His group UNPROTECTED) Cleavage_Strong->Product_Deprotected

Caption: Impact of cleavage conditions on the MBom group.

Conclusion

Fmoc-D-His(MBom)-OH is an exceptional derivative for controlling racemization in histidine-containing peptides. Its compatibility with SPPS resins is straightforward but requires strategic selection based on the final synthetic goal. For the synthesis of protected peptide fragments, the extreme acid lability of 2-CTC resin is ideal, allowing for cleavage while preserving the MBom group. For the direct synthesis of fully deprotected peptides, standard resins like Wang and Rink Amide are perfectly suitable, as their robust cleavage conditions will efficiently remove the MBom group concurrently with all other acid-labile side-chain protectors. By aligning the choice of resin with the desired outcome, researchers can fully leverage the advantages of Fmoc-D-His(MBom)-OH to achieve high-purity, high-yield synthesis of complex peptides.

References
  • Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage from Rink Amide Resin. Retrieved from [Link]

  • GenScript. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Almac Group. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. Retrieved from [Link]

  • Hibino, H., & Nishiuchi, Y. (2011). A novel side-chain protection of histidine for the Fmoc solid-phase peptide synthesis. Tetrahedron Letters, 52(38), 4947-4949.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 22(1), 4-27.
  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • Nishiuchi, Y., et al. (2001). Synthesis and application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(9), 502-510.
  • ResearchGate. (2025, August 5). Synthesis and Application of Fmoc-His(3-Bum)-OH | Request PDF. Retrieved from [Link]

  • Barlos, K., Chatzi, O., Gatos, D., & Stavropoulos, G. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International journal of peptide and protein research, 37(6), 513-520.
  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Darstellung von Peptidfragmenten unter Verwendung von substituierten Triphenylmethyl-Harzen. Tetrahedron Letters, 30(30), 3947-3950.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Barlos, K., Gatos, D., & Schäfer, W. (1991). Synthesis of protected peptide fragments using 2-chlorotrityl chloride resin. Angewandte Chemie International Edition in English, 30(5), 590-593.

Sources

Method

Step-by-step guide for manual synthesis using Fmoc-D-His(MBom)-OH

Application Note: Manual Solid-Phase Peptide Synthesis Utilizing Fmoc-D-His(MBom)-OH for Racemization-Free Coupling Introduction & Mechanistic Rationale The incorporation of D-histidine into peptide therapeutics is a cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Manual Solid-Phase Peptide Synthesis Utilizing Fmoc-D-His(MBom)-OH for Racemization-Free Coupling

Introduction & Mechanistic Rationale

The incorporation of D-histidine into peptide therapeutics is a critical strategy for enhancing proteolytic stability and tuning receptor affinity. However, histidine is notoriously prone to racemization (epimerization) during Solid-Phase Peptide Synthesis (SPPS) [1]. The standard protecting group, trityl (Trt), protects the τ -nitrogen of the imidazole ring. This leaves the π -nitrogen exposed, which can intramolecularly assist in the abstraction of the α -proton during carboxyl activation, leading to the formation of an oxazolone intermediate and subsequent racemization.

To overcome this, the methoxybenzyloxymethyl (MBom) protecting group was developed to specifically block the π -imidazole nitrogen[1]. By sterically and electronically shielding the π -nitrogen, Fmoc-D-His(MBom)-OH effectively suppresses racemization even under aggressive base-mediated coupling conditions or Microwave-Assisted SPPS (MW-SPPS)[2].

Critical Insight: While MBom solves the racemization problem, its acidolytic cleavage releases formaldehyde. If left unmanaged, this formaldehyde will irreversibly methylate the N-terminus or reactive side chains (like Cysteine or Tryptophan). Therefore, a specialized cleavage cocktail incorporating a formaldehyde scavenger is mandatory [1].

Mechanistic Workflow

G A Fmoc-D-His(MBom)-OH B Activation & Coupling (HATU/DIPEA) A->B Base-mediated C MBom-Protected Peptide-Resin B->C Suppressed Epimerization D Global Cleavage (TFA + Methoxyamine) C->D Acidolysis E Pure D-His Peptide (Diastereomeric Purity >99%) D->E Target Product F Formaldehyde Scavenged Adduct D->F Byproduct Control

Workflow of Fmoc-D-His(MBom)-OH coupling and formaldehyde-scavenged cleavage.

Comparative Racemization Data

To justify the use of the more specialized MBom derivative over the standard Trt derivative, researchers must look at the quantitative diastereomeric excess maintained during synthesis. The following table summarizes the racemization rates of Histidine derivatives under standard and microwave (MW) conditions [2].

Histidine DerivativeCoupling ConditionTemp (°C)Racemization Rate (%)Suitability for D-His
Fmoc-His(Trt)-OHDIC/Oxyma25°C~1.5 - 2.0%Moderate
Fmoc-His(Trt)-OHMW-SPPS (DIC/Oxyma)80°C16.6%Poor
Fmoc-His(MBom)-OH DIC/Oxyma 25°C < 0.1% Excellent
Fmoc-His(MBom)-OH MW-SPPS (DIC/Oxyma) 80°C 0.5% Excellent

Step-by-Step Experimental Protocol

Preparation and Coupling of Fmoc-D-His(MBom)-OH

Because the MBom group protects against base-catalyzed oxazolone formation, strong uronium-based coupling reagents (which require tertiary amine bases) can be used safely to ensure complete coupling of sterically hindered sequences.

  • Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide AM resin) in N,N-Dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation: In a clean vial, dissolve 4.0 equivalents (relative to resin loading) of Fmoc-D-His(MBom)-OH and 3.9 equivalents of HATU in a minimal volume of DMF.

  • Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution. The solution will turn pale yellow, indicating active ester formation. Note: Pre-activation should not exceed 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45–60 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Verification: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines) to confirm complete coupling.

Specialized Cleavage and Deprotection (Formaldehyde Scavenging)

The MBom group is highly acid-labile but generates formaldehyde upon removal. Methoxyamine hydrochloride ( CH3​ONH2​⋅HCl ) must be utilized as a highly nucleophilic scavenger to trap the formaldehyde before it can react with the peptide [1].

  • Cocktail Preparation: Prepare a modified cleavage cocktail. A standard effective ratio is:

    • Trifluoroacetic acid (TFA): 90%

    • Triisopropylsilane (TIS): 2.5%

    • Water ( H2​O ): 2.5%

    • Methoxyamine hydrochloride: 5% (w/v)

    • Preparation Note: Dissolve the methoxyamine hydrochloride in the water first, then add TIS, and finally add the TFA. Chill the mixture to 4°C.

  • Cleavage Reaction: Add the chilled cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

  • Agitation: Agitate the mixture gently at room temperature for 2 to 3 hours. (Extended times may be required if multiple Arginine(Pbf) residues are present).

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the deprotected D-His containing peptide.

  • Isolation: Centrifuge the precipitate, decant the ether, and wash the pellet twice more with cold diethyl ether to remove residual scavengers and protecting group byproducts.

  • Lyophilization: Dissolve the crude peptide pellet in a mixture of water and acetonitrile (e.g., 50:50 v/v with 0.1% TFA) and lyophilize.

Application

Large-Scale Synthesis and Application Protocol for Fmoc-D-His(MBom)-OH: Overcoming Racemization in Solid-Phase Peptide Synthesis

Executive Summary & Mechanistic Rationale The incorporation of D-Histidine into therapeutic peptides is a critical strategy for enhancing proteolytic stability and extending in vivo half-life. However, histidine is notor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The incorporation of D-Histidine into therapeutic peptides is a critical strategy for enhancing proteolytic stability and extending in vivo half-life. However, histidine is notoriously prone to side-chain-induced racemization (epimerization) during Solid-Phase Peptide Synthesis (SPPS).

When the α -carboxyl group is activated for coupling, the basic imidazole ring can loop back. In the industry-standard Fmoc-His(Trt)-OH, the trityl group protects the (tele) nitrogen. This leaves the (pros) nitrogen unhindered and basic, allowing it to abstract the α -proton via an intramolecular mechanism, forming an enol/ketene intermediate that leads to rapid racemization.

To solve this, the 4-methoxybenzyloxymethyl (MBom) group is strategically installed at the position. By blocking the nitrogen, the intramolecular basicity and steric availability of the imidazole ring are neutralized. As demonstrated by, Fmoc-His(MBom)-OH eliminates the risk of racemization even under aggressive, high-temperature microwave-assisted SPPS conditions. Furthermore, the synthesis of this building block can be scaled efficiently by replacing solvent-intensive silica gel chromatography with a self-validating crystallization step.

Process Overview: Large-Scale Synthetic Workflow

The synthetic logic relies on temporary protection to force regioselective alkylation at the position, followed by global deprotection and standard Fmoc installation.

SynthesisWorkflow A D-Histidine Starting Material B Step 1: Esterification (SOCl2, MeOH) A->B C Step 2: N-tau Protection (Boc2O, TEA) B->C D Step 3: N-pi Alkylation (MBom-Cl, DIPEA) C->D E Step 4: Deprotection & Fmoc (Fmoc-OSu, Na2CO3) D->E F Step 5: Crystallization (Removes tau-isomer) E->F G Fmoc-D-His(MBom)-OH Pure Product F->G

Fig 1: Step-by-step synthetic workflow for the large-scale production of Fmoc-D-His(MBom)-OH.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system where the physical properties of the intermediates dictate the purity of the final product, ensuring high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards for manufacturing.

Step 1: Esterification of D-Histidine
  • Procedure: Suspend D-Histidine (1.0 eq) in anhydrous Methanol. Cool the suspension to 0°C. Add Thionyl Chloride ( SOCl2​ , 2.0 eq) dropwise over 30 minutes. Reflux the mixture for 4 hours, then evaporate the solvent under reduced pressure to yield D-His-OMe·2HCl as a white solid.

  • Causality: Masking the α -carboxyl group prevents polymerization and unwanted esterification during the subsequent alkylation steps.

Step 2: Regioselective Nτ Protection
  • Procedure: Dissolve D-His-OMe·2HCl in Dichloromethane (DCM). Add Triethylamine (TEA) until the pH reaches 8.0. Cool to 0°C and add Di-tert-butyl dicarbonate ( Boc2​O , 1.05 eq). Stir for 2 hours at room temperature. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • Causality: The nitrogen is more sterically accessible. By temporarily masking it with a Boc group, the subsequent MBom alkylation is forced to occur exclusively at the target position.

Step 3: Nπ Alkylation with MBom-Cl
  • Procedure: Redissolve the -Boc-D-His-OMe intermediate in DCM. Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and 4-methoxybenzyloxymethyl chloride (MBom-Cl, 1.2 eq). Stir at room temperature for 12 hours.

  • Causality: Installs the critical MBom protecting group at the position. The electron-donating methoxy group on the benzyl ring tunes the acid-lability of the protecting group, ensuring it can be cleaved by standard Trifluoroacetic acid (TFA) later.

Step 4: Global Deprotection and Fmoc Installation
  • Procedure: Treat the intermediate with 4M HCl in Dioxane for 1 hour to remove the Boc group. Evaporate the solvent. Hydrolyze the methyl ester using 1M LiOH in THF/Water (1:1) for 2 hours. Adjust the pH to 8.5 using 10% Na2​CO3​ . Add Fmoc-OSu (1.1 eq) dissolved in Dioxane and stir for 4 hours. Acidify the aqueous layer to pH 2.0 with 1M HCl and extract thoroughly with Ethyl Acetate.

  • Causality: Prepares the molecule for Fmoc-based SPPS by installing the base-labile α -amino protecting group.

Step 5: Purification via Crystallization (Self-Validating Step)
  • Procedure: Concentrate the Ethyl Acetate layer to a viscous oil. Dissolve the crude residue in a minimal volume of hot Ethyl Acetate. Slowly titrate in Hexanes until slight turbidity persists. Cool the mixture to 4°C overnight. Filter the resulting white, needle-like crystals and wash with cold Hexanes.

  • Causality & Validation: This is the most critical step for scalability. The crude product often contains trace amounts of the undesired -MBom isomer. This step exploits the differential solubility of the -MBom (highly crystalline) and -MBom (highly soluble) isomers. The formation of crystals self-validates the isomeric purity of the batch, entirely bypassing the bottleneck of silica gel chromatography .

Application Protocol: SPPS Coupling and Cleavage

Using Fmoc-D-His(MBom)-OH in SPPS requires a specific modification to the final cleavage cocktail to prevent side reactions.

Coupling Conditions

Because the position is blocked, coupling can be performed under highly aggressive conditions without epimerization.

  • Reagents: 4.0 eq Fmoc-D-His(MBom)-OH, 4.0 eq DIC, 4.0 eq OxymaPure.

  • Conditions: React for 60 minutes at Room Temperature, OR 5 minutes at 90°C (Microwave-assisted).

Cleavage Logic & Formaldehyde Scavenging

During acidolysis (TFA cleavage), the MBom group breaks down and releases formaldehyde , a highly reactive electrophile that will methylate the N-terminus or side chains of the peptide if left unchecked. To create a self-validating cleavage system, Methoxyamine hydrochloride ( MeONH2​⋅HCl ) must be added to the cleavage cocktail. Methoxyamine outcompetes the peptide for formaldehyde, forming an inert oxime adduct.

CleavageLogic A Peptide-Resin with His(MBom) B TFA Cleavage (Acidolysis) A->B C Reactive Formaldehyde (Generated from MBom) B->C F Pure Deprotected Peptide B->F E Inert Oxime Adduct (Prevents side reactions) C->E + Scavenger D Methoxyamine (MeONH2) Scavenger D->E

Fig 2: Mechanism of MBom cleavage and formaldehyde scavenging by methoxyamine during SPPS.

Cleavage Protocol:

  • Prepare the cleavage cocktail: 90% TFA, 5% Triisopropylsilane (TIPS), 5% Water.

  • Add 0.5 M Methoxyamine hydrochloride to the cocktail.

  • Treat the peptide-resin with the cocktail for 2 hours at room temperature.

  • Precipitate the peptide in cold diethyl ether and centrifuge. Validation: The absence of +12 Da or +30 Da mass adducts on LC-MS confirms the scavenger's efficacy.

Quantitative Data & Quality Control

The following table summarizes the performance benchmarks of Fmoc-D-His(MBom)-OH against the industry standard Fmoc-D-His(Trt)-OH, highlighting the necessity of MBom for microwave-assisted synthesis .

Protecting Group StrategyCoupling ConditionEpimerization Rate (D L)Crude Peptide PurityScalability (Purification)
Fmoc-D-His(Trt)-OH RT, DIC/Oxyma, 60 min1.8% - 3.5%> 95%High (Standard)
Fmoc-D-His(Trt)-OH MW, 90°C, 5 min> 12.0% < 80%High (Standard)
Fmoc-D-His(MBom)-OH RT, DIC/Oxyma, 60 min< 0.1% > 98%High (Crystallization)
Fmoc-D-His(MBom)-OH MW, 90°C, 5 min< 0.2% > 96%High (Crystallization)

References

  • Hibino, H., Miki, Y., & Nishiuchi, Y. (2012). Synthesis and application of Nα-Fmoc-Nπ-4-methoxybenzyloxymethylhistidine in solid phase peptide synthesis. Journal of Peptide Science, 18(12), 763-769. URL:[Link][1]

  • Hibino, H., & Nishiuchi, Y. (2011). 4-Methoxybenzyloxymethyl group as an Nπ-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. Tetrahedron Letters, 52(38), 4947-4949. URL:[Link][2]

  • Khattab, S. N., et al. (2020). N(π)-2-Naphthylmethoxymethyl-Protected Histidines: Scalable, Racemization-Free Building Blocks for Peptide Synthesis. Organic Process Research & Development, 24(4), 546–554. URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting MBom Group Cleavage

Expert guidance for researchers, scientists, and drug development professionals. The Chemistry of MBom Cleavage: Causality & Mechanisms The 4-methoxybenzyloxymethyl (MBom) group is a highly specialized protecting group i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Expert guidance for researchers, scientists, and drug development professionals.

The Chemistry of MBom Cleavage: Causality & Mechanisms

The 4-methoxybenzyloxymethyl (MBom) group is a highly specialized protecting group introduced for the sulfhydryl protection of Cysteine (Cys) and the Nπ-imidazole protection of Histidine (His). Its primary advantage is its ability to substantially suppress racemization during Fmoc solid-phase peptide synthesis (SPPS)[1],[2].

Despite its synthetic advantages during chain elongation, the global deprotection phase presents significant challenges. Upon acidolysis with trifluoroacetic acid (TFA), the MBom group degrades into two highly reactive electrophilic species: formaldehyde and the p-methoxybenzyl cation [1]. If these byproducts are not aggressively scavenged, they act as primary drivers for irreversible structural modifications on nucleophilic amino acid residues[3].

Mechanism MBom MBom-Protected Peptide TFA TFA Acidolysis MBom->TFA HCHO Formaldehyde (Electrophile) TFA->HCHO PMB p-Methoxybenzyl Cation (Electrophile) TFA->PMB Thz Thiazolidine Adduct (+12 Da on Cys/Trp) HCHO->Thz Unscavenged Scav1 MeONH2·HCl (Oxime Formation) HCHO->Scav1 Scavenged Alk Alkylated Peptide (+120 Da on Cys/Trp) PMB->Alk Unscavenged Scav2 EDT / Thioanisole (Cation Trapping) PMB->Scav2 Scavenged Target Pure Target Peptide Scav1->Target Scav2->Target

Logical pathway of MBom acidic cleavage, resulting side reactions, and targeted scavenging mechanisms.

Diagnostic FAQs: Resolving Mass Shifts & Side Reactions

Q1: My LC-MS shows a +12 Da mass shift on my peptide containing an N-terminal Cysteine. What is this, and how do I prevent it? Causality: The +12 Da shift corresponds to the formation of a thiazolidine (Thz) ring. Formaldehyde, released during MBom acidolysis, reacts almost quantitatively with the 1,2-aminothiol group of an N-terminal Cys residue[1]. Similarly, formaldehyde can react with Tryptophan (Trp) to form a tetrahydro-β-carboline derivative[3]. Solution: You must add methoxyamine hydrochloride (MeONH2·HCl) to your TFA cleavage cocktail[2]. MeONH2·HCl acts as an orthogonal formaldehyde scavenger, rapidly forming a stable oxime derivative and intercepting the formaldehyde before it can cyclize with your peptide.

Q2: I am observing a +120 Da adduct on my Tryptophan or Cysteine residues. What is the source? Causality: The +120 Da shift is the result of alkylation by the p-methoxybenzyl cation, the second degradation product of the MBom group[1]. Nucleophilic residues are highly susceptible to electrophilic aromatic substitution (in Trp) or thioether formation (in Cys) by this cation. Solution: This alkylation is ameliorated by the addition of potent thiols to the cleavage cocktail[3]. Utilizing Reagent K (which contains 1,2-ethanedithiol and thioanisole) effectively traps the cation. Furthermore, alkylation of Trp can be entirely eliminated by using Fmoc-Trp(Boc)-OH during the synthesis phase, as the Boc group sterically protects the indole ring until the cations are scavenged[3].

Q3: Can I just use standard Reagent K to solve both the formaldehyde and cation issues? Causality: No. While Reagent K (TFA/H2O/phenol/thioanisole/EDT) is an industry standard for scavenging carbocations, standard thiols and phenols do not efficiently trap formaldehyde under highly acidic conditions. Solution: You must create a dual-action cleavage cocktail by combining Reagent K with 5 equivalents of MeONH2·HCl[1]. This ensures both the carbocation and the aldehyde are neutralized simultaneously.

Quantitative Data & Scavenging Matrix

To ensure experimental predictability, all known MBom-derived side reactions and their specific mitigation strategies are summarized below.

Reactive ByproductTarget ResidueSide ReactionMass Shift (Δm)Causality / MechanismRecommended Scavenger
Formaldehyde (HCHO) N-terminal CysThiazolidine (Thz) ring formation+12 DaNucleophilic attack by 1,2-aminothiol on HCHOMeONH2·HCl (5 equiv)
Formaldehyde (HCHO) Tryptophan (Trp)Tetrahydro-β-carboline formation+12 DaPictet-Spengler reaction with indole ringMeONH2·HCl (5 equiv)
p-Methoxybenzyl Cation Cys, Trp, MetAlkylation+120 DaElectrophilic attack / thioether formationEDT, Thioanisole (Reagent K)

Self-Validating Experimental Protocol: Optimized MBom Cleavage

This protocol utilizes a self-validating methodology to ensure that the cleavage of MBom-protected peptides is achieved with zero loss of chiral integrity and complete suppression of adduct formation[1].

Step-by-Step Methodology

Step 1: Preparation of the Dual-Action Cleavage Cocktail

  • Prepare standard Reagent K: TFA / H2O / phenol / thioanisole / 1,2-ethanedithiol (EDT) in a volumetric ratio of 82.5 : 5 : 5 : 5 : 2.5[1].

  • Weigh out 5 molar equivalents (relative to the peptide scale) of methoxyamine hydrochloride (MeONH2·HCl)[1].

  • Dissolve the MeONH2·HCl directly into the Reagent K mixture. Note: Ensure the MeONH2·HCl is sourced from a desiccated container, as its hygroscopic nature can lead to hydrolysis and loss of scavenging efficacy.

Step 2: Acidolytic Cleavage

  • Transfer the dry, MBom-protected peptidyl-resin to a chemical-resistant reaction vessel.

  • Add the prepared cleavage cocktail (typically 10 mL per gram of resin).

  • Stir the suspension gently at room temperature for 1 to 2 hours.

Step 3: Filtration and Precipitation

  • Filter the resin through a sintered glass funnel, collecting the filtrate in a clean round-bottom flask or centrifuge tube.

  • Wash the resin twice with a small volume of neat TFA to maximize peptide recovery.

  • Add the combined filtrates dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.

Step 4: Validation Checkpoint (Self-Validating System)

  • Centrifuge the precipitate, decant the ether, and wash the pellet three times with fresh cold ether.

  • Dissolve a 1 mg micro-sample of the crude pellet in an appropriate HPLC buffer (e.g., 50% Acetonitrile / 50% Water / 0.1% TFA).

  • Validation Logic: Analyze the sample via LC-MS. The protocol is validated only if the target mass [M+H]+ is the base peak, and signals for +12 Da (thiazolidine) and +120 Da (alkylation) are below the 1% integration threshold. If a +12 Da peak persists, the MeONH2·HCl was likely degraded prior to use.

Workflow Step1 1. Prepare Cocktail Reagent K + 5 eq MeONH2·HCl Step2 2. Acidolytic Cleavage 1-2 hrs at Room Temp Step1->Step2 Step3 3. Filtration & Precipitation Cold Diethyl Ether Step2->Step3 Step4 4. Centrifugation Wash Pellet 3x Step3->Step4 Step5 5. LC-MS Validation Check for +12/+120 Da peaks Step4->Step5

Self-validating workflow for MBom-protected peptide cleavage and LC-MS purity verification.

References

  • 4-Methoxybenzyloxymethyl Group, a Racemization-Resistant Protecting Group for Cysteine in Fmoc Solid Phase Peptide Synthesis, Organic Letters - ACS Publications.[Link]

  • 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy, ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Optimizing TFA Cleavage for His(MBom)-Containing Peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the nuances of complex solid-phase peptide synthesis (SPPS).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the nuances of complex solid-phase peptide synthesis (SPPS). The transition to Fmoc-His(MBom)-OH is a highly effective strategy for preserving chiral integrity, but it requires a fundamental shift in how we approach the final cleavage step.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and self-validating methodology for successfully cleaving His(MBom) peptides.

The Core Mechanistic Challenge: Why Standard Cleavage Fails

Histidine is notoriously prone to racemization during Fmoc SPPS because the unprotected imidazole π-nitrogen promotes the enolization of active esters. The 4-methoxybenzyloxymethyl (MBom) group solves this by directly protecting the π-nitrogen, reducing epimerization from ~7.8% to <0.4% during coupling .

However, this structural advantage introduces a specific challenge during global deprotection. When subjected to Trifluoroacetic Acid (TFA), the acetal-like linkage of the MBom group undergoes acidolysis, releasing two distinct reactive electrophiles:

  • The Methoxybenzyl Cation

  • Formaldehyde

Standard cleavage cocktails (like Reagent K) rely on Triisopropylsilane (TIS) and 1,2-Ethanedithiol (EDT) to quench carbocations. These standard scavengers cannot neutralize formaldehyde. If left unscavenged, formaldehyde rapidly attacks peptide nucleophiles, causing irreversible structural artifacts .

Mechanism HisMBom His(MBom) Peptide TFA TFA Acidolysis HisMBom->TFA Formaldehyde Formaldehyde Release TFA->Formaldehyde Cation Methoxybenzyl Cation TFA->Cation MeONH2 Methoxyamine·HCl (Specific Scavenger) Formaldehyde->MeONH2 Scavenged by Side1 Thiazolidine (+12 Da) or Hydroxymethyl (+30 Da) Formaldehyde->Side1 If unscavenged TIS TIS / EDT (Standard Scavengers) Cation->TIS Scavenged by Safe1 Stable Oxime (Inert) MeONH2->Safe1 Safe2 Quenched Cation TIS->Safe2

Fig 1: Mechanistic pathway of MBom cleavage and targeted scavenging of reactive intermediates.

Troubleshooting Guide & FAQs

Q1: I synthesized a peptide using Fmoc-His(MBom)-OH, but LC-MS shows a major +30 Da adduct. What happened? A1: The +30 Da mass shift corresponds to hydroxymethylation . Because your cleavage cocktail lacked a formaldehyde-specific scavenger, the formaldehyde released by the MBom group reacted with nucleophilic side chains (such as Lysine, Arginine, or Tyrosine) to form stable hydroxymethyl adducts. To prevent this, you must add Methoxyamine hydrochloride (MeONH2·HCl) to your TFA cocktail, which rapidly reacts with formaldehyde to form an inert oxime .

Q2: My sequence has an N-terminal Cysteine and a His(MBom) residue. My main product is +12 Da. Is this an oxidation? A2: No. An oxidation would present as a +16 Da shift. A +12 Da shift on an N-terminal Cysteine indicates the formation of a thiazolidine (Thz) ring . Formaldehyde reacts almost quantitatively with the 1,2-aminothiol system of an N-terminal Cysteine. This reaction is exceptionally fast. MeONH2·HCl must be fully dissolved in the cleavage cocktail before it touches the resin to outcompete this side reaction .

Q3: Can I just increase the concentration of EDT or TIS instead of buying Methoxyamine? A3: No. EDT and TIS operate through mechanisms (thiol-ene reactions and hydride transfer, respectively) that are highly efficient for carbocations but kinetically unfavorable for neutralizing aldehydes in highly acidic media. Only an alpha-effect nucleophile like methoxyamine can trap formaldehyde rapidly enough in 90%+ TFA.

Quantitative Scavenger Selection

To ensure complete protection of your peptide, your cocktail must address all reactive species simultaneously.

ScavengerTarget Reactive SpeciesEffective ConcentrationPrevents Side ReactionMass Artifact Avoided
Triisopropylsilane (TIS) Methoxybenzyl Cation, t-Butyl Cation2.5% (v/v)Alkylation of Trp, Tyr, Met+120 Da (MBzl), +56 Da (tBu)
1,2-Ethanedithiol (EDT) Cations, Free Radicals2.5% (v/v)Oxidation of Met, Cys alkylationVarious
Water (H2O) Highly reactive carbocations2.5% (v/v)Global alkylationVarious
Methoxyamine·HCl Formaldehyde 3.0% (w/v) Thiazolidine formation, Hydroxymethylation+12 Da, +30 Da

Validated Protocol: Formaldehyde-Scavenging TFA Cleavage

Causality Check: This protocol is designed as a self-validating system . Because sequence nucleophilicity varies, you must perform a micro-cleavage first. By validating a 10 mg test batch via LC-MS, you confirm that the molar ratio of MeONH2·HCl is sufficient for your specific peptide before committing your entire synthesis batch.

Materials Required:
  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Ultrapure Water (H2O)

  • Methoxyamine hydrochloride (MeONH2·HCl)

  • Ice-Cold Diethyl Ether

Step-by-Step Methodology:
  • Resin Preparation: Wash the synthesized peptide-resin thoroughly with Dichloromethane (DCM) (5 x 3 min) to remove any residual DMF. Reasoning: Residual DMF can degrade into dimethylamine in acid, interfering with the cleavage kinetics. Dry the resin under a vacuum for 2 hours.

  • Cocktail Formulation (Per 10 mL): In a glass vial, combine 9.25 mL TFA, 0.25 mL TIS, 0.25 mL EDT, and 0.25 mL H2O. Add 300 mg of MeONH2·HCl (yielding a ~3% w/v concentration). Vortex until the solid is completely dissolved. Critical Step: The methoxyamine must be fully dissolved before contacting the resin to ensure immediate formaldehyde scavenging.

  • Micro-Cleavage (Self-Validation): Transfer 10 mg of dry resin to a microcentrifuge tube. Add 100 µL of the formulated cleavage cocktail. Incubate at room temperature (25°C) for 2.5 hours with gentle agitation.

  • Precipitation & Washing: Filter the cleavage solution directly into 1 mL of ice-cold diethyl ether. Centrifuge at 10,000 x g for 3 minutes to pellet the crude peptide. Decant the supernatant and wash the pellet twice with additional cold ether to extract residual scavengers and TFA.

  • Analytical Verification: Dissolve the dried pellet in 50% Acetonitrile/Water and analyze via LC-MS. Validate the protocol by confirming the absence of +12 Da and +30 Da peaks.

  • Scale-Up: Once the micro-cleavage is validated, apply the exact volumetric ratios to the remaining resin batch.

Workflow Step1 1. Micro-Cleavage Prep Weigh 10 mg dry peptide-resin Step2 2. Cocktail Formulation TFA/TIS/H2O/EDT + 3% w/v MeONH2·HCl Step1->Step2 Step3 3. Acidolysis Reaction Incubate 2-3 hours at 25°C Step2->Step3 Step4 4. Peptide Isolation Precipitate in cold diethyl ether Step3->Step4 Step5 5. Self-Validation LC-MS: Verify absence of +12/+30 Da Step4->Step5

Fig 2: Self-validating micro-cleavage workflow for His(MBom) peptides.

References

  • Hibino, H., & Nishiuchi, Y. (2011). 4-Methoxybenzyloxymethyl group as an Nπ-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. Tetrahedron Letters, 52(38), 4947-4949. URL:[Link]

  • Hibino, H., Miki, Y., & Nishiuchi, Y. (2012). Synthesis and application of Nα-Fmoc-Nπ-4-methoxybenzyloxymethylhistidine in solid phase peptide synthesis. Journal of Peptide Science, 18(12), 763-769. URL:[Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-D-His(MBom)-OH

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical and steric challenges associated with incorporating D-Histidine into complex p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical and steric challenges associated with incorporating D-Histidine into complex peptide sequences.

Histidine is notoriously susceptible to racemization during Solid-Phase Peptide Synthesis (SPPS). For researchers developing stereocritical therapeutics, the use of Fmoc-D-His(MBom)-OH —which utilizes the 4-methoxybenzyloxymethyl (MBom) group—is a highly effective strategy to preserve chiral integrity[1]. However, the bulky nature of the MBom group and its unique cleavage byproducts require strict optimization of your coupling and deprotection workflows.

PART 1: Core Mechanisms & The "Why" Behind MBom (FAQ)

Q: Why does histidine racemize so easily during coupling, and how does the MBom group prevent it? A: Histidine racemization is fundamentally driven by the basicity of the pi-nitrogen (Nπ) on its imidazole ring. During the activation of the amino acid (when the carboxyl group is converted into a reactive ester), the unprotected Nπ acts as an intramolecular base. It abstracts the adjacent α-proton, leading to the formation of an achiral enolate intermediate. When this intermediate is reprotonated, it forms a mixture of D- and L-isomers[1].

Standard protecting groups like Trityl (Trt) protect the tau-nitrogen (Nτ), leaving the Nπ exposed and vulnerable to this side reaction. The MBom group is specifically engineered to attach directly to the Nπ position. By physically blocking this basic lone pair, MBom completely prevents the formation of the achiral enolate, thereby preserving the D-His stereochemistry even under aggressive basic coupling conditions.

G cluster_0 Standard Trt Protection (Nτ) cluster_1 MBom Protection (Nπ) A Activated Fmoc-D-His(Trt) B Nπ Base Abstraction (α-proton removal) A->B C Achiral Enolate Intermediate B->C D Racemization (Mixture of D/L-His) C->D E Activated Fmoc-D-His(MBom) F Nπ Lone Pair Blocked by MBom Group E->F G No Enolate Formation F->G H Preserved D-His Stereochemistry G->H

Caption: Mechanism of histidine racemization and stereochemical preservation via MBom protection.

Quantitative Comparison of Histidine Protecting Groups

To make an informed decision for your synthesis, compare the structural and operational impacts of the three primary histidine protecting groups:

Protecting GroupProtection SiteRacemization RiskSteric HindranceSpecial Cleavage Scavengers Required
Trt (Trityl)Nτ (Tau)High (>2.0 - 5.0%)LowStandard (TIS, EDT)
Boc (tert-Butoxycarbonyl)Nτ (Tau)Moderate (~1.0%)ModerateStandard (TIS, EDT)
MBom (4-Methoxybenzyloxymethyl)Nπ (Pi)Very Low (<0.1%) High Methoxyamine Hydrochloride

PART 2: Troubleshooting Coupling & Cleavage (Q&A)

Q: I am experiencing incomplete coupling (deletion sequences) when using Fmoc-D-His(MBom)-OH. How can I optimize the coupling efficiency? A: The primary trade-off for MBom's excellent stereoprotection is its significant steric bulk. Standard room-temperature coupling with HBTU/DIEA often fails to drive the reaction to completion.

  • The Solution: Transition to High-Efficiency Microwave SPPS (HE-SPPS)[2]. Using a carbodiimide/oxyma activation system (DIC/OxymaPure) is highly recommended. Unlike uronium salts (HATU/HBTU), DIC/Oxyma does not cause guanidinylation of the N-terminus if the coupling is slow. Heating the reaction to 80°C for 3 minutes provides the kinetic energy required to overcome the steric hindrance of the MBom group without risking epimerization.

Q: After global cleavage, my mass spectrometry (LC-MS) shows unexpected +30 Da and +120 Da adducts on my peptide. What happened? A: This is the most critical failure point when using MBom. During acidolytic cleavage (TFA), the MBom group decomposes and releases formaldehyde (+30 Da formylation) and a methoxybenzyl cation (+120 Da alkylation). If these highly reactive electrophiles are not immediately neutralized, they will attack the N-terminus via reductive amination or alkylate nucleophilic side chains (e.g., Cys, Trp, Arg).

  • The Solution: You must alter your standard cleavage cocktail. The addition of Methoxyamine Hydrochloride (MeONH2·HCl) is mandatory. It acts as a highly specific scavenger that traps the liberated formaldehyde before it can react with your peptide[3].

G A Peptide-Resin with Fmoc-D-His(MBom) B TFA Cleavage Cocktail (TFA/TIS/H2O/EDT) A->B C Release of Formaldehyde & Methoxybenzyl Cation B->C Acidolysis D Addition of Scavenger: Methoxyamine Hydrochloride C->D Requires E Formaldehyde Trapped (No Adducts Formed) D->E Scavenging F Pure D-His Peptide Recovered E->F Precipitation

Caption: Cleavage workflow demonstrating the critical role of methoxyamine in scavenging formaldehyde.

PART 3: Validated Experimental Protocols

To ensure a self-validating system, follow these optimized protocols which address both the steric hindrance during coupling and the reactive byproducts during cleavage.

Protocol A: High-Efficiency Microwave Coupling of Fmoc-D-His(MBom)-OH

This protocol utilizes DIC/Oxyma to prevent guanidinylation and microwave heating to overcome steric bulk.

  • Resin Preparation: Swell the peptidyl-resin in Dimethylformamide (DMF) for 15 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (containing 0.1 M OxymaPure to suppress aspartimide formation) for 1 minute at 90°C (microwave), followed by a second treatment for 2 minutes. Wash thoroughly with DMF (4 x 30 sec).

  • Activation Mixture: In a separate vial, dissolve 5.0 equivalents of Fmoc-D-His(MBom)-OH and 5.0 equivalents of OxymaPure in DMF (0.2 M concentration). Add 5.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

  • Pre-activation: Allow the mixture to pre-activate at room temperature for exactly 1 minute to form the active ester.

  • Coupling: Transfer the activated amino acid solution to the resin. Irradiate in a microwave peptide synthesizer at 80°C for 3 minutes [2].

  • Washing: Drain the reaction vessel and wash the resin with DMF (4 x 30 sec). Proceed to the next synthesis cycle.

Protocol B: Specialized Cleavage & Scavenging Workflow

This protocol is strictly required to prevent +30 Da and +120 Da adduct formation during global deprotection.

  • Cocktail Preparation: Prepare a standard Reagent K-variant cleavage cocktail: TFA / TIS / H2O / EDT at a ratio of 92.5 : 2.5 : 2.5 : 2.5 (v/v)[3].

  • Scavenger Addition (Critical Step): Weigh out 10 equivalents of Methoxyamine Hydrochloride (MeONH2·HCl) relative to your initial resin loading scale. Dissolve this directly into the cleavage cocktail.

  • Cleavage: Add the modified cocktail to the dry peptide-resin (approx. 10 mL per 0.5 g of resin). Agitate gently at room temperature for 1.5 to 2 hours.

  • Filtration: Filter the cleavage solution through a fritted syringe into a 50 mL centrifuge tube containing cold (-20°C) anhydrous diethyl ether (approx. 10x the volume of the cleavage cocktail) to precipitate the peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, resuspend the pellet in fresh cold ether, and repeat the wash twice more. Dry the pellet under a gentle stream of nitrogen before lyophilization.

References

  • Collins, J. M., et al. "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)". Organic Letters, ACS Publications. Available at: [Link]

  • The Royal Society of Chemistry. "Supporting Information: Peptide self-cleavage at canaline residue: application to a solubilizing tag system for native chemical ligation". RSC. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-D-His(MBom)-OH

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of solid-phase peptide synthesis (SPPS).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of solid-phase peptide synthesis (SPPS). Histidine incorporation is notoriously challenging due to the high risk of base-catalyzed racemization. While the introduction of the 4-methoxybenzyloxymethyl (MBom) protecting group at the Nπ-position effectively eliminates this risk[1], its significant steric bulk introduces a new challenge: incomplete coupling .

This guide synthesizes field-proven methodologies and mechanistic insights to help you overcome steric hindrance, disrupt peptide aggregation, and achieve complete coupling of Fmoc-D-His(MBom)-OH without compromising enantiomeric purity.

Diagnostic Workflow

Before adjusting your coupling conditions, it is critical to isolate the root cause of the failure. The logical flow below outlines the decision-making process for troubleshooting incomplete coupling.

TroubleshootingWorkflow Start Incomplete Coupling of Fmoc-D-His(MBom)-OH CheckDeprot Verify Prior Fmoc Removal (Kaiser Test) Start->CheckDeprot DeprotResult Is Primary Amine Available? CheckDeprot->DeprotResult FixDeprot Extend Piperidine Time or Add 2% DBU DeprotResult->FixDeprot No (Negative) OptCoupling Optimize Coupling Parameters DeprotResult->OptCoupling Yes (Positive) Reagents Switch to HATU/DIEA (Overcome Steric Bulk) OptCoupling->Reagents Heat Apply Heat (50-75°C) (MBom Prevents Racemization) OptCoupling->Heat Aggregation Add NMP/DMSO (Disrupt Beta-Sheets) OptCoupling->Aggregation

Fig 1: Diagnostic workflow for resolving incomplete Fmoc-D-His(MBom)-OH coupling.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does Fmoc-D-His(MBom)-OH suffer from incomplete coupling despite its benefits? A1: The causality lies in steric hindrance. The MBom group is attached to the Nπ-position of the imidazole ring to prevent the formation of the cyclic intermediate responsible for side-chain-induced racemization[1]. While this makes the coupling free from racemization risk even under strong base-mediated conditions[2], the bulky methoxybenzyl moiety physically shields the activated carbonyl. This steric barrier significantly slows down the nucleophilic attack from the resin-bound amine, leading to incomplete coupling under standard room-temperature conditions.

Q2: How can I differentiate between peptide aggregation and steric hindrance? A2: Aggregation is driven by intermolecular hydrogen bonding, which forms insoluble beta-sheets on the resin, causing the resin to shrink or fail to swell[3]. If your resin appears clumped and the Kaiser test is weakly positive before coupling (indicating slow Fmoc deprotection), aggregation is the culprit. Conversely, if the resin swells beautifully but the histidine coupling still fails, the issue is isolated to the steric bulk of the MBom group. To disrupt aggregation, switch the solvent from pure DMF to a mixture containing N-methylpyrrolidone (NMP), dimethylsulfoxide (DMSO), or chaotropic salts like LiCl[3].

Q3: I forced the coupling to completion, but my final LC-MS shows +12 Da and +30 Da adducts. What happened? A3: This is a known mechanistic side effect of the MBom group. During the final global cleavage with Trifluoroacetic Acid (TFA), the acidolysis of the Nπ-MBom group generates formaldehyde and a methoxybenzyl cation[4]. Formaldehyde is a highly reactive electrophile that can irreversibly hydroxymethylate side chains (+30 Da) or react with an N-terminal cysteine to form a thiazolidine ring (+12 Da). This side reaction is effectively prevented by adding methoxyamine hydrochloride to your cleavage cocktail as a formaldehyde scavenger[4].

Quantitative Data Presentation: Coupling Condition Comparison

To guide your experimental design, the following table summarizes the quantitative impact of various coupling strategies on Fmoc-D-His(MBom)-OH incorporation.

Coupling StrategyActivation ReagentsTemperatureTimeExpected YieldRacemization Risk
Standard (Control) DIC / Oxyma25°C60 min< 60%None
Optimized RT HATU / DIEA25°C120 min80 - 85%None
Double Coupling HATU / DIEA (x2)25°C2 x 60 min90 - 95%None
Microwave-Assisted DIC / Oxyma75°C10 min> 98%None[1]

Note: Because the MBom group inherently protects against racemization, applying high heat (Microwave-Assisted) is the most efficient method to overcome steric hindrance without degrading enantiomeric purity.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that you can empirically verify the success of each step before proceeding.

Protocol 1: Microwave-Assisted Coupling of Fmoc-D-His(MBom)-OH

Causality: Elevated thermal energy provides the necessary activation energy to overcome the steric bulk of the MBom group, while the Nπ-protection ensures the D-His stereocenter remains intact.

  • Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for 20 minutes.

  • Activation: In a separate vial, dissolve 0.5 mmol (5 eq) of Fmoc-D-His(MBom)-OH and 0.5 mmol (5 eq) of Oxyma Pure in 2 mL of DMF. Add 0.5 mmol (5 eq) of N,N'-Diisopropylcarbodiimide (DIC). Let stand for 2 minutes to form the active ester.

  • Coupling: Transfer the activated mixture to the resin.

  • Microwave Irradiation: Heat the reaction vessel to 75°C for 10 minutes using a dedicated peptide synthesis microwave.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 x 3 mL).

  • Validation Checkpoint: Perform the Kaiser Test (Protocol 2). If the beads remain yellow/colorless, coupling is complete. If the beads turn blue, perform a second coupling using HATU/DIEA at room temperature for 60 minutes.

Protocol 2: Kaiser Test (Primary Amine Detection)

Causality: Ninhydrin reacts with free primary amines to form Ruhemann's purple. This validates whether the preceding Fmoc group was successfully removed or if the current amino acid successfully coupled[5].

  • Reagent Prep:

    • Solution A: 5% ninhydrin in ethanol.

    • Solution B: 80% phenol in ethanol.

    • Solution C: 2% 0.001 M KCN in pyridine[5].

  • Sampling: Extract a few beads of resin and wash them sequentially with DMF, then Ethanol. Place them in a glass test tube.

  • Assay: Add 2 drops of Solutions A, B, and C to the beads.

  • Heating: Heat the tube at 100°C for 5 minutes.

  • Validation Checkpoint (Controls): Always run a blank (reagents only, must stay yellow) and a positive control (known deprotected resin, must turn dark blue). If the sample beads turn dark blue, free amines are present (coupling failed). If they remain yellow, coupling is successful.

Protocol 3: Specialized TFA Cleavage for MBom-Protected Peptides

Causality: Methoxyamine acts as a sacrificial nucleophile, scavenging the formaldehyde released by the MBom group before it can attack the peptide backbone[4].

  • Cocktail Preparation: Prepare a cleavage cocktail consisting of 90% TFA, 5% Triisopropylsilane (TIPS), 2.5% Water, and 2.5% Methoxyamine Hydrochloride (MeONH2·HCl).

  • Cleavage: Add 5 mL of the cocktail per gram of resin. Agitate at room temperature for 2.5 hours.

  • Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge and wash the pellet twice with ether.

  • Validation Checkpoint: Analyze the crude peptide via LC-MS. The target mass should be exact. The absence of a +12 Da or +30 Da mass shift validates that the methoxyamine successfully scavenged all generated formaldehyde.

Sources

Troubleshooting

The Chemical Causality: Why His(MBom) is a Double-Edged Sword

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected roadblocks when synthesizing and purifying com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected roadblocks when synthesizing and purifying complex peptides.

One of the most notorious challenges in solid-phase peptide synthesis (SPPS) is managing Histidine racemization. While the introduction of the His(MBom) —N-im-p-methoxybenzyl-oxymethyl histidine—protecting group revolutionized our ability to maintain chiral integrity, it introduced a new set of complex purification challenges.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind these impurities and provide field-proven, self-validating protocols to ensure your target peptide is synthesized with high purity and yield.

To understand the purification challenge, we must first understand the structural chemistry. In standard Fmoc-SPPS, Histidine is typically protected at the (tele) nitrogen with a Trityl (Trt) group. However, it is the unprotected (pros) nitrogen that drives base-catalyzed racemization during activation and coupling. By masking this nitrogen with an MBom group, racemization is suppressed from ~8% down to <0.5%[1].

The complication arises during the final Trifluoroacetic Acid (TFA) cleavage. The acidolysis of the MBom group generates two highly reactive byproducts: a p-methoxybenzyl (PMB) carbocation and formaldehyde (HCHO) [2]. While standard scavengers easily trap the PMB cation, formaldehyde is a potent electrophile that rapidly cross-links with the peptide's nucleophilic side chains[3].

G HisMBom Fmoc-His(MBom)-Peptide Cleavage TFA Acidolysis HisMBom->Cleavage Intermediates Free Peptide + HCHO + PMB Cation Cleavage->Intermediates Adducts Side Reactions: Schiff Bases (+12 Da) Methylol (+30 Da) Intermediates->Adducts Standard Scavengers Scavenged Scavenged HCHO (Stable Oxime Formation) Intermediates->Scavenged Methoxyamine·HCl Added PurePeptide Pure Target Peptide Scavenged->PurePeptide

Mechanism of MBom cleavage, formaldehyde generation, and adduct prevention via scavenging.

Frequently Asked Questions & Troubleshooting

Q1: My LC-MS shows persistent +12 Da and +30 Da mass shifts on my His(MBom) peptide. What exactly are these impurities?

A: These are formaldehyde-induced adducts. Because formaldehyde is highly electrophilic, it reacts with primary amines (like the N-terminus or Lysine side chains) to form a Schiff base (imine) , resulting in a +12 Da mass shift. It can also react with the side chains of Cysteine, Tryptophan, Histidine, and Arginine to form methylol groups , resulting in a +30 Da mass shift[3]. If your peptide contains an N-terminal Cysteine, formaldehyde will rapidly cyclize it into a thiazolidine ring[2].

Table 1: Common Mass Shifts Associated with His(MBom) Cleavage

Impurity TypeMass Shift (Δ Da)Target ResiduesMechanistic Cause
Schiff Base (Imine) +12N-terminus, LysCondensation of HCHO with primary amines.
Methylol Adduct +30Cys, Trp, His, ArgNucleophilic attack on the HCHO carbonyl carbon.
Thiazolidine Ring +12N-terminal CysIrreversible cyclization of N-term Cys with HCHO.
PMB Alkylation +120Trp, Cys, TyrAlkylation by the un-scavenged p-methoxybenzyl cation.
Q2: I used Reagent K (TFA/TIS/Water/Phenol/EDT). Why didn't it prevent these adducts?

A: Reagent K is optimized to trap carbocations (like t-Butyl, Trityl, and Pmc/Pbf groups). Triisopropylsilane (TIS) and Ethanedithiol (EDT) are excellent carbocation scavengers, but they are relatively poor at trapping neutral electrophiles like formaldehyde. To trap formaldehyde before it reacts with your peptide, you must introduce a highly nucleophilic scavenger into your cleavage cocktail. The most effective additive is Methoxyamine hydrochloride (MeONH₂·HCl) [4]. Methoxyamine benefits from the "alpha-effect," making its nitrogen exceptionally nucleophilic, allowing it to rapidly consume formaldehyde to form a stable, volatile oxime.

Q3: How do I properly implement Methoxyamine·HCl in my cleavage workflow?

A: You must modify your cleavage cocktail. Below is a self-validating protocol designed specifically for His(MBom)-containing sequences.

Optimized Cleavage Protocol for His(MBom) Peptides

  • Prepare the Custom Cocktail: In a chemical fume hood, prepare a mixture of 90% TFA, 2.5% TIS, 2.5% EDT, and 5% Water (v/v).

  • Add the Formaldehyde Scavenger: Dissolve Methoxyamine hydrochloride (MeONH₂·HCl) directly into the cocktail to achieve a final concentration of 0.5 M (approx. 41.7 mg per mL of cleavage cocktail). Note: Cysteine hydrochloride (0.5 M) can be used as an alternative if Methoxyamine is unavailable, as it forms a stable thiazolidine with HCHO[2].

  • Resin Treatment: Add 10 mL of the cocktail per gram of dry peptide-resin. Stir gently at room temperature for 2.5 to 3 hours.

  • Filtration and Precipitation: Filter the resin and collect the cleavage solution. Precipitate the peptide by adding the solution dropwise into 10 volumes of ice-cold diethyl ether.

  • Validation Step (Crucial): Before scaling up purification, centrifuge a 1 mg analytical aliquot, wash twice with cold ether, lyophilize, and analyze via LC-MS.

    • Self-Validation Metric: The protocol is successful if the +12 Da and +30 Da peaks are completely absent from the Total Ion Chromatogram (TIC). If trace adducts remain, increase the cleavage time by 30 minutes or increase MeONH₂·HCl to 0.75 M.

Q4: I already cleaved my batch without a scavenger, and the adducts have formed. Can I resolve them chromatographically?

A: Chromatographic rescue is exceptionally difficult but sometimes possible. Formaldehyde adducts (especially the +12 Da Schiff base) do not significantly alter the hydrophobicity or the charge state of the peptide at acidic pH. Consequently, they co-elute almost perfectly with the target mass under standard 0.1% TFA / Acetonitrile gradients.

To troubleshoot this during purification, follow the decision matrix below:

G Start Crude Peptide LC-MS Analysis CheckMass Observe +12 Da or +30 Da peaks? Start->CheckMass YesAdduct Formaldehyde Adducts Present CheckMass->YesAdduct Yes NoAdduct No Adducts, Standard Impurities CheckMass->NoAdduct No Action1 Attempt Re-cleavage (Resuspend in TFA + MeONH2·HCl) YesAdduct->Action1 Action2 Proceed to Standard RP-HPLC NoAdduct->Action2 Action3 Modify HPLC Conditions: Use 0.1% Formic Acid or TEAP buffer Shallow gradient (0.2% B/min) Elevate column temp to 45°C Action1->Action3 If re-cleavage fails

Decision matrix for troubleshooting crude His(MBom) peptide purification.

Chromatographic Rescue Tactics:

  • Ion-Pairing Shift: Switch your mobile phase modifier from 0.1% TFA to 0.1% Formic Acid, or use a Triethylammonium phosphate (TEAP) buffer at pH 6.5. Altering the pH can change the ionization state of the Schiff base relative to the unmodified amine, inducing a slight retention time shift.

  • Thermodynamic Optimization: Increase the column compartment temperature to 45°C–50°C. This sharpens peak shapes and can sometimes resolve the critical pair by altering the partitioning kinetics of the methylol-adduct.

  • Chemical Reversal: Because Schiff base formation is an equilibrium reaction, resuspending the crude lyophilized powder in the optimized cleavage cocktail (TFA + MeONH₂·HCl) for 2 hours can sometimes reverse the adduct formation by shifting the equilibrium toward the methoxyamine-oxime product.

References

  • Mitchell, M. A., et al. "Problems associated with use of the benzyloxymethyl protecting group for histidines. Formaldehyde adducts formed during cleavage by hydrogen fluoride." Int J Pept Protein Res, 1990.[Link]

  • Metz, B., et al. "Identification of formaldehyde-induced modifications in proteins: reactions with model peptides." Journal of Biological Chemistry, 2004.[Link]

  • Okada, Y., et al. "4-Methoxybenzyloxymethyl group as an Nπ-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy." ResearchGate, 2010.[Link]

  • Behrendt, R., et al. "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science (PMC), 2016.[Link]

Sources

Reference Data & Comparative Studies

Validation

Head-to-head comparison of Fmoc-D-His(MBom)-OH and Fmoc-D-His(Boc)-OH

Head-to-Head Comparison: Fmoc-D-His(MBom)-OH vs. Fmoc-D-His(Boc)-OH in Solid-Phase Peptide Synthesis D-Histidine is a critical pharmacophore in numerous therapeutic peptides, imparting resistance to proteolytic degradati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Head-to-Head Comparison: Fmoc-D-His(MBom)-OH vs. Fmoc-D-His(Boc)-OH in Solid-Phase Peptide Synthesis

D-Histidine is a critical pharmacophore in numerous therapeutic peptides, imparting resistance to proteolytic degradation while maintaining essential receptor interactions. However, incorporating D-Histidine during Solid-Phase Peptide Synthesis (SPPS) presents a severe stereochemical challenge: the inherent basicity of the unprotected imidazole ring catalyzes rapid racemization[1]. This loss of chiral integrity generates diastereomeric impurities that plummet reaction yields and complicate downstream HPLC purification.

Choosing the optimal protecting group for the imidazole side chain is the primary defense against this epimerization[2]. This guide provides an objective, data-driven comparison of two premier D-Histidine derivatives: Fmoc-D-His(MBom)-OH and Fmoc-D-His(Boc)-OH . By dissecting their protective mechanisms, cleavage behaviors, and experimental workflows, we empower peptide chemists to make informed decisions for their specific synthetic pipelines.

Mechanistic Causality: The Battle Against Racemization

To understand the performance of these two derivatives, one must first understand the mechanism of histidine racemization. The imidazole ring contains two nitrogen atoms: the N-tele (τ) and the N-pros (π). During the activation of the carboxyl group for peptide bond formation, the spatially adjacent N-π nitrogen acts as an intramolecular general base[1]. It abstracts the slightly acidic α-proton, driving the formation of an achiral enolate intermediate[1]. Upon reprotonation, the stereocenter is scrambled, yielding a mixture of D- and L-Histidine residues[3].

Mechanism A Activated D-His (Free N-π) B Intramolecular Base (N-π abstracts α-proton) A->B C Achiral Enolate Intermediate B->C D Racemization (D/L-His mixture) C->D G Maintained D-Chirality C->G Suppressed by protecting groups E Fmoc-D-His(MBom)-OH (N-π Blocked) E->G Prevents abstraction F Fmoc-D-His(Boc)-OH (Electron Withdrawal) F->G Reduces basicity

Caption: Mechanism of histidine racemization and suppression by MBom and Boc protecting groups.

Fmoc-D-His(MBom)-OH: Absolute Steric Blockade

The MBom (4-methoxybenzyloxymethyl) group is strategically installed directly on the N-π position[4].

  • Causality: By physically masking the exact nitrogen responsible for proton abstraction, MBom provides an absolute steric and spatial blockade[4]. This virtually eliminates the risk of racemization, even under aggressive base-mediated coupling conditions or elevated temperatures in microwave-assisted SPPS[5].

Fmoc-D-His(Boc)-OH: Electronic Deactivation

The Boc (tert-butyloxycarbonyl) group utilizes a different mechanistic approach.

  • Causality: The Boc group is strongly electron-withdrawing. Its presence on the imidazole ring pulls electron density away from the N-π atom, significantly depressing its pKa[2]. By reducing the basicity of the imidazole ring, the N-π nitrogen is rendered too weak to abstract the α-proton[3]. While highly effective—vastly outperforming traditional Trt (trityl) protection[1]—it relies on electronic dampening rather than absolute steric occlusion.

Quantitative Performance & Cleavage Dynamics

While MBom offers superior racemization control, it introduces significant complexity during the final global deprotection (cleavage) step. Acidolysis of the acetal-like MBom linkage releases highly electrophilic formaldehyde[4]. If left un-scavenged, formaldehyde will irreversibly methylate or formylate the N-terminus or susceptible side chains (e.g., Cys, Trp). Conversely, Boc acidolysis cleanly releases isobutylene and CO2​ gases, requiring no specialized scavengers[2].

Table 1: Head-to-Head Performance Comparison

ParameterFmoc-D-His(MBom)-OHFmoc-D-His(Boc)-OH
Protection Mechanism N-π Steric BlockadeImidazole Electronic Deactivation
Racemization Suppression Near 100% (Superior)>98% (Excellent)
Cleavage Byproducts Formaldehyde, 4-Methoxybenzyl cationIsobutylene gas, CO2​ gas
Required Scavenger Methoxyamine·HCl (Critical)Standard (TIPS, DODT, Water)
Cost / Accessibility High / SpecializedLow / Widely Available
Ideal Use Case High-risk sequences, microwave SPPSRoutine SPPS, cost-sensitive scale-up

Self-Validating Experimental Workflows

The choice between MBom and Boc dictates a divergence in the final cleavage protocol. The following step-by-step methodologies ensure high-purity recovery for both derivatives.

Workflow Start Completed Peptide Resin Split Which His derivative was used? Start->Split MBom Fmoc-D-His(MBom)-OH Split->MBom Boc Fmoc-D-His(Boc)-OH Split->Boc Cocktail1 TFA Cocktail + Methoxyamine (MeONH2·HCl) MBom->Cocktail1 Cocktail2 Standard TFA Cocktail (e.g., TIPS, H2O, DODT) Boc->Cocktail2 Trap Formaldehyde Trapped (Prevents N-methylation) Cocktail1->Trap Clean Clean Deprotection (Isobutylene + CO2 released) Cocktail2->Clean End Pure D-His Peptide Trap->End Clean->End

Caption: Divergent SPPS cleavage workflows for MBom-protected versus Boc-protected D-Histidine.

Protocol A: Coupling and Cleavage of Fmoc-D-His(MBom)-OH
  • Coupling: Swell the peptide-resin in DMF. Deprotect the N-terminal Fmoc with 20% piperidine in DMF. Activate Fmoc-D-His(MBom)-OH (3-5 eq) using DIC/OxymaPure or HATU/DIPEA. Couple for 45-60 minutes at room temperature.

  • Cleavage Cocktail Preparation (Critical): Prepare a modified cleavage cocktail. For every 10 mL of standard TFA/TIS/ H2​O (95:2.5:2.5), dissolve 0.5 g of Methoxyamine hydrochloride ( MeONH2​⋅HCl )[4].

    • Validation Check: Methoxyamine is an alpha-effect amine. It acts as a sacrificial, highly reactive nucleophile that rapidly forms a stable oxime with the liberated formaldehyde, vastly outcompeting the peptide's internal nucleophiles and preventing irreversible methylation.

  • Execution: Add the cocktail to the resin and agitate for 2.5 hours at room temperature.

  • Recovery: Filter the resin, concentrate the filtrate under a nitrogen stream, and precipitate the peptide in ice-cold diethyl ether. Centrifuge and wash the pellet twice with cold ether.

Protocol B: Coupling and Cleavage of Fmoc-D-His(Boc)-OH
  • Coupling: Swell the peptide-resin in DMF. Deprotect the N-terminal Fmoc with 20% piperidine/DMF. Activate Fmoc-D-His(Boc)-OH (3-5 eq) using standard reagents (e.g., HBTU/DIPEA)[2]. Couple for 45-60 minutes.

  • Cleavage Cocktail Preparation: Prepare standard Reagent K or a simple TFA/TIS/ H2​O (95:2.5:2.5) cocktail.

    • Validation Check: No specialized formaldehyde scavengers are required because Boc acidolysis releases only inert isobutylene and CO2​ gas, which safely bubble out of the solution[2].

  • Execution: Add the cocktail to the resin and agitate for 2 hours at room temperature.

  • Recovery: Filter, concentrate, and precipitate the peptide in ice-cold diethyl ether.

Conclusion

For routine synthesis where cost and workflow simplicity are prioritized, Fmoc-D-His(Boc)-OH is the undisputed workhorse. Its electronic deactivation provides excellent stereochemical protection while allowing for clean, straightforward TFA cleavage. However, for highly complex, aggregation-prone sequences requiring elevated temperatures, or where even trace (<2%) diastereomeric impurities are unacceptable, Fmoc-D-His(MBom)-OH is the superior choice. Its absolute steric blockade guarantees chiral integrity, provided the chemist strictly adheres to the methoxyamine-scavenged cleavage protocol.

Sources

Comparative

Evaluating Alternatives to Fmoc-D-His(MBom)-OH for Difficult Sequences: A Comparative Guide

Executive Summary: The Histidine Racemization Challenge In Solid-Phase Peptide Synthesis (SPPS), incorporating D-histidine into difficult, aggregation-prone sequences presents a notorious stereochemical challenge. The in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Histidine Racemization Challenge

In Solid-Phase Peptide Synthesis (SPPS), incorporating D-histidine into difficult, aggregation-prone sequences presents a notorious stereochemical challenge. The inherent basicity of the imidazole side chain drives activation-dependent epimerization. While Fmoc-D-His(MBom)-OH (where the π -nitrogen is protected by a 4-methoxybenzyloxymethyl group) is a premium gold standard for suppressing racemization under forcing conditions, its high cost and the necessity of formaldehyde scavengers (like methoxyamine) during cleavage prompt researchers to seek viable alternatives.

As a Senior Application Scientist, I evaluate these alternatives not merely by their theoretical properties, but through their mechanistic causality and empirical performance in the lab. This guide objectively compares Fmoc-D-His(MBom)-OH against its primary alternatives—Fmoc-D-His(Boc)-OH, Fmoc-D-His(Bum)-OH, and the traditional Fmoc-D-His(Trt)-OH—providing actionable protocols and quantitative data.

Mechanistic Causality: N- π vs. N- τ Protection

To understand why certain protecting groups fail while others succeed, we must examine the causality of histidine racemization. During carboxyl activation (e.g., via uronium salts like HCTU or HATU), the carbonyl becomes strongly electron-withdrawing, increasing the acidity of the α -proton (1)[1].

The imidazole ring contains two non-equivalent nitrogens: N- τ (N ϵ 2) and N- π (N δ 1). Traditional protecting groups like Trityl (Trt) bind to the N- τ position, leaving the N- π nitrogen exposed. This exposed basic nitrogen acts as an intramolecular base, facilitating the abstraction of the α -proton and leading to oxazolone formation or direct enolization, which scrambles the chiral center[1].

Conversely, N- π protecting groups (MBom, Boc, Bum) sterically and electronically block this intramolecular pathway, preserving chiral integrity even under microwave-assisted heating (2)[2].

G A Activated Fmoc-His-OH B N-tau Protection (Trt) Leaves N-pi exposed A->B C N-pi Protection (MBom, Boc, Bum) Blocks intramolecular base A->C D Intramolecular proton abstraction (Oxazolone formation) B->D Base/Heat F Chiral Integrity Maintained C->F Suppresses enolization E Racemization (D/L mixture) D->E

Logic of N-pi vs N-tau protection in preventing histidine racemization during SPPS.

Comparative Evaluation of Alternatives

Fmoc-D-His(MBom)-OH (The Benchmark)
  • Mechanism: N- π protection.

  • Pros: Exceptional chiral stability; reduces epimerization to <1% even at 80°C microwave conditions[2].

  • Cons: Generates reactive formaldehyde during TFA cleavage, requiring methoxyamine hydrochloride as a scavenger to prevent unwanted methylation of the peptide[3].

Alternative 1: Fmoc-D-His(Boc)-OH
  • Mechanism: N- π protection via a tert-butyloxycarbonyl group.

  • Pros: Highly cost-effective and commercially abundant. It provides comparable racemization suppression to MBom (4)[4]. During cleavage, the Boc group releases harmless gases (CO 2​ and isobutylene), eliminating the need for specialized scavengers[5].

  • Cons: Can be slightly bulky, occasionally hindering coupling in extremely sterically congested sequences.

Alternative 2: Fmoc-D-His(Bum)-OH (or 3-Bum)
  • Mechanism: N- π protection via a tert-butoxymethyl group.

  • Pros: Excellent for prolonged couplings and high-temperature SPPS. It offers a balance between the stability of MBom and the clean cleavage of Boc[6].

  • Cons: Less commercially available in the D-enantiomer form compared to Boc and Trt.

Alternative 3: Fmoc-D-His(Trt)-OH (The Baseline)
  • Mechanism: N- τ protection.

  • Pros: Cheap, easy to couple, and cleaves cleanly with standard TFA cocktails.

  • Cons: Unsuitable for difficult sequences requiring heat or extended pre-activation. Epimerization can exceed 16% under forcing conditions[4].

Quantitative Performance Data

The following table synthesizes experimental data comparing the epimerization rates (formation of the undesired L-isomer when coupling D-His, or D-isomer when coupling L-His) across different protecting groups and coupling conditions.

Protecting GroupCoupling ConditionPre-activation TimeEpimerization (%)Suitability for Difficult Sequences
Fmoc-His(Trt)-OH Room Temp (25°C)0 min~1.0%Moderate[2]
Fmoc-His(Trt)-OH Room Temp (25°C)5 min7.8%Poor[2]
Fmoc-His(Trt)-OH Microwave (80°C - 90°C)2 min16.0% - 16.6%Unacceptable [4]
Fmoc-His(MBom)-OH Room Temp (25°C)5 min0.3%Excellent[2]
Fmoc-His(MBom)-OH Microwave (80°C)2 min0.8%Excellent[2]
Fmoc-His(Boc)-OH 50°C0 min0.18%Excellent[4]
Fmoc-His(Boc)-OH Microwave (90°C)2 min0.81% - 1.29%Excellent[4]

Self-Validating Experimental Protocol

Workflow S1 1. Swell Resin (Rink Amide, 0.1 mmol) S2 2. Pre-activation (Amino Acid / HCTU / DIPEA) S1->S2 S3 3. Forcing Coupling (Microwave 80°C, 5 min) S2->S3 S4 4. Cleavage & Scavenging (TFA/TIS/H2O +/- Methoxyamine) S3->S4 S5 5. UPLC-MS Analysis (Quantify Diastereomeric Ratio) S4->S5

Self-validating SPPS workflow for quantifying histidine epimerization.

Step-by-Step Methodology:
  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Sequence Elongation (Prior to His): Synthesize the C-terminal portion of your model peptide using standard Fmoc chemistry (e.g., Fmoc-AA-OH / DIC / OxymaPure).

  • Histidine Pre-activation (The Stress Test):

    • Dissolve 0.4 mmol (4 eq) of the chosen Fmoc-D-His derivative (MBom, Boc, or Trt) and 0.39 mmol HCTU in DMF.

    • Add 0.8 mmol DIPEA.

    • Crucial Step: Allow the mixture to pre-activate for exactly 5 minutes to deliberately induce potential oxazolone formation.

  • Coupling: Add the activated solution to the resin. Subject the reaction vessel to microwave irradiation at 80°C for 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Cleavage:

    • For Trt/Boc: Cleave using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • For MBom: Cleave using TFA/TIS/H2O (95:2.5:2.5) containing 0.5 M Methoxyamine hydrochloride to scavenge formaldehyde.

  • Analysis: Precipitate the peptide in cold ether, centrifuge, and dissolve in H 2​ O/MeCN. Analyze via UPLC-MS using a shallow gradient (e.g., 5-30% MeCN over 15 mins) to separate the D-His and L-His diastereomers. Integrate the peaks to determine the % epimerization.

Conclusion & Recommendations

For difficult sequences requiring elevated temperatures or extended coupling times, traditional N- τ protection (Trt) is fundamentally flawed due to unacceptable rates of racemization[4].

While Fmoc-D-His(MBom)-OH provides pristine chiral integrity, Fmoc-D-His(Boc)-OH emerges as the superior practical alternative. It delivers nearly identical stereochemical protection (maintaining <1.3% epimerization even at 90°C) without the need for toxic formaldehyde scavengers during cleavage, streamlining the downstream purification process[5].

References

  • Advances in Fmoc solid-phase peptide synthesis - National Institutes of Health (NIH) / PMC.
  • A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis - Benchchem.
  • Histidine Racemization in SPPS: Prevention & Detection - Peptide Chemistry.
  • OH vs. Fmoc-His(Trt)-OH for Minimizing Racemization in Peptide Synthesis - Benchchem.
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - Merel.si.

Sources

Validation

Case Studies on the Use of Fmoc-D-His(MBom)-OH in Drug Discovery: A Comparative Guide

Executive Summary: The Stereochemical Challenge in Peptide Drug Design The incorporation of D-amino acids into therapeutic peptides is a cornerstone strategy in modern drug discovery. By substituting natural L-amino acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Stereochemical Challenge in Peptide Drug Design

The incorporation of D-amino acids into therapeutic peptides is a cornerstone strategy in modern drug discovery. By substituting natural L-amino acids with their D-enantiomers, researchers can drastically increase a peptide's resistance to proteolytic degradation, thereby extending its biological half-life [1]. A prominent example is the substitution of L-His with D-His in incretin mimetics and GLP-1 receptor agonists (such as stereochemical variants of Liraglutide) to bypass dipeptidyl peptidase-4 (DPP-IV) cleavage [2].

However, Histidine (both L- and D- forms) is notoriously prone to racemization during the carboxyl activation step of Solid-Phase Peptide Synthesis (SPPS). Standard protecting groups, such as the widely used Trityl (Trt) group, fail to adequately suppress this side reaction. Fmoc-D-His(MBom)-OH —where the imidazole ring is protected at the position by a 4-methoxybenzyloxymethyl (MBom) group—has emerged as a definitive solution. This guide objectively compares Fmoc-D-His(MBom)-OH against traditional alternatives, providing mechanistic insights and self-validating experimental protocols for its application in drug discovery.

Mechanistic Insight: The Causality of Histidine Racemization

To understand the superiority of the MBom group, we must first examine the mechanism of histidine racemization. During SPPS, when the α -carboxyl group of histidine is activated (e.g., via phosphonium or uronium salts like HCTU), the basic nitrogen of the unprotected or -protected imidazole ring can loop back and intramolecularly abstract the α -proton. This leads to the formation of an achiral enol/azlactone intermediate. Upon subsequent coupling, the chiral center is re-established non-stereoselectively, resulting in a mixture of D- and L-epimers [3].

Standard Fmoc-D-His(Trt)-OH protects the position, leaving the dangerous nitrogen exposed. In contrast, Fmoc-D-His(MBom)-OH places the bulky, electron-withdrawing MBom group directly on the nitrogen. This structural intervention eliminates the intramolecular proton abstraction through both steric hindrance and electronic deactivation, preserving the D-chirality even under harsh, base-mediated, or microwave-assisted coupling conditions [3].

G Act Activated D-Histidine (Carboxyl Activation) PiAttack N-pi Nitrogen Attack (Intramolecular Abstraction) Act->PiAttack If unprotected Inter Achiral Intermediate (Loss of Stereocenter) PiAttack->Inter Racem Racemization (D/L Epimeric Mixture) Inter->Racem Trt N-tau-Trt Protection (Leaves N-pi Exposed) Trt->PiAttack Fails to prevent MBom N-pi-MBom Protection (Steric/Electronic Block) MBom->Act Blocks pathway Safe Chirality Preserved (Pure D-His Peptide) MBom->Safe Enables safe coupling

Mechanism of histidine racemization and the steric/electronic blockade provided by N-pi-MBom.

Comparative Analysis of D-Histidine Protecting Groups

Selecting the appropriate protecting group requires balancing stereochemical integrity, synthetic efficiency, and cleavage compatibility. The table below summarizes the quantitative and qualitative performance of Fmoc-D-His(MBom)-OH against common alternatives based on field-proven SPPS data [3][4].

Protecting GroupProtection SiteRacemization Risk (HCTU/DIEA)Piperidine StabilityCleavage ConditionsPrimary Side-Reaction Risk during Cleavage
Fmoc-D-His(Trt)-OH High (Up to 8-10%)ExcellentStandard TFAMinimal
Fmoc-D-His(Boc)-OH Moderate (1-3%)Poor (Premature loss)Standard TFAMinimal
Fmoc-D-His(Bum)-OH Low (<0.5%)ExcellentStrong Acid / HeatFormaldehyde release
Fmoc-D-His(MBom)-OH Very Low (<0.1%)ExcellentTFA + ScavengersFormaldehyde release (Requires MeONH2​ )

Key Takeaway: While Trt is sufficient for routine, short peptides where histidine is at the N-terminus (and thus not subjected to subsequent coupling cycles), MBom is mandatory for convergent synthesis, microwave-assisted SPPS, or when D-His is embedded within a complex sequence where maintaining absolute stereochemical purity is critical for the drug's pharmacological profile.

Case Study: Synthesis of a D-His-Containing Incretin Mimetic

In the development of advanced GLP-1 receptor agonists, substituting L-His at position 1 with D-His creates a pharmacologically inactive but structurally identical reference standard (e.g., D-His1-Liraglutide) used for rigorous Quality Control (QC) and analytical method validation [2].

During the synthesis of such analogs, utilizing Fmoc-D-His(Trt)-OH often results in unacceptable levels of L-His contamination due to epimerization during the prolonged coupling times required for sterically hindered adjacent residues. By switching to Fmoc-D-His(MBom)-OH , researchers can utilize highly reactive coupling reagents (like DIC/Oxyma or HATU) at elevated temperatures without compromising the D-chirality.

However, the MBom group introduces a unique chemical causality during the final global deprotection: it liberates formaldehyde and methoxybenzyl cations upon acidolysis [4]. If left unmanaged, formaldehyde will react quantitatively with N-terminal residues or Tryptophan, forming thiazolidine or β -carboline adducts (+12 Da mass shift). Therefore, the cleavage protocol must be engineered as a self-validating system incorporating specific scavengers.

Cleavage Resin Peptide-Resin with D-His(MBom) TFA TFA Acidolysis Resin->TFA Release MBom Cleavage (Generates Formaldehyde) TFA->Release NoScav Standard Scavengers Only (TIS, H2O) Release->NoScav Scav Addition of MeONH2·HCl (Formaldehyde Scavenger) Release->Scav SideReact Trp/Cys Alkylation (+12 Da Impurity) NoScav->SideReact Pure Pure D-His Peptide (Target Mass Confirmed) Scav->Pure

Causality-driven cleavage workflow demonstrating the necessity of formaldehyde scavengers.

Self-Validating Experimental Protocols

The following protocols are designed to ensure both maximum coupling efficiency and artifact-free cleavage. Each step includes a validation checkpoint to confirm the chemical logic.

Protocol A: Racemization-Free Coupling of Fmoc-D-His(MBom)-OH

Causality: Because the position is blocked, we can safely push the reaction kinetics using strong activators without fear of epimerization.

  • Resin Preparation: Swell the peptide-bound resin (0.1 mmol scale) in DMF for 20 minutes. Remove the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 5 min).

  • Validation Checkpoint 1 (Deprotection): Perform a Kaiser test. A positive (blue) result confirms the presence of free primary amines.

  • Activation: In a separate vial, dissolve Fmoc-D-His(MBom)-OH (0.4 mmol, 4 eq) and OxymaPure (0.4 mmol, 4 eq) in 2 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes (or 50°C for 10 minutes in a microwave synthesizer).

  • Validation Checkpoint 2 (Coupling): Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test. A negative (colorless/yellow) result confirms complete amide bond formation.

Protocol B: Formaldehyde-Scavenged Global Cleavage

Causality: Methoxyamine hydrochloride ( MeONH2​⋅HCl ) is introduced to outcompete the peptide for the formaldehyde generated by the MBom group, forming a stable oxime derivative that is washed away during precipitation [4].

  • Cocktail Preparation: Prepare "Reagent K-Modified" by mixing:

    • Trifluoroacetic Acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

    • Crucial Additive: Add MeONH2​⋅HCl (5 equivalents relative to the peptide scale) directly into the cocktail.

  • Cleavage: Add 5 mL of the modified cocktail to the dry peptide-resin. Agitate gently at room temperature for 2 to 3 hours.

  • Precipitation: Filter the resin and drip the cleavage solution into 40 mL of ice-cold diethyl ether to precipitate the crude peptide. Centrifuge and wash the pellet with ether three times.

  • Validation Checkpoint 3 (LC-MS Analysis): Analyze the crude peptide via LC-MS.

    • Success Criteria: The primary peak must match the exact theoretical mass of the D-His peptide.

    • Failure Mode Analysis: If a peak appears at +12 Da , the formaldehyde scavenging was insufficient; increase the concentration of MeONH2​⋅HCl in subsequent runs.

References

  • CD Formulation. "D-Amino Acid-Containing Peptide Synthesis." CD Formulation Services.
  • JPT Peptide Technologies. "(D-His1)-Liraglutide - GLP1 receptor agonist." JPT Catalog.
  • Hibino, H., & Nishiuchi, Y. "4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy." Tetrahedron Letters, 2011.
  • Hibino, H., et al. "4-Methoxybenzyloxymethyl Group, a Racemization-Resistant Protecting Group for Cysteine in Fmoc Solid Phase Peptide Synthesis." Organic Letters, ACS Publications, 2012.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.